Benafentrine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDXHGMCXGHXBM-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188630 | |
| Record name | Benafentrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35135-01-4 | |
| Record name | Benafentrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035135014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benafentrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENAFENTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DXB7KMD1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: In Vitro Pharmacology of Benafentrine (AH 21-132)
Topic: In Vitro Studies of Benafentrine (AH 21-132) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (Code: AH 21-132) represents a foundational compound in the class of benzonaphthyridines , designed as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). Unlike selective PDE inhibitors that target a single isoenzyme, this compound was engineered to leverage the synergistic benefits of dual inhibition: potent bronchodilation (mediated primarily by PDE3 inhibition in airway smooth muscle) and broad-spectrum anti-inflammatory activity (mediated by PDE4 inhibition in leukocytes).
Although clinical development was discontinued due to a short duration of action and modest efficacy compared to later generations (e.g., Ensifentrine/RPL554), the in vitro characterization of this compound remains a critical case study for understanding the dual-inhibitor pharmacophore. This guide details the specific enzymatic, cellular, and functional tissue protocols used to validate its mechanism of action.
Molecular Mechanism & Rationale
The therapeutic hypothesis of this compound rests on the concurrent elevation of intracellular cyclic adenosine monophosphate (cAMP) in two distinct cellular compartments.
-
Airway Smooth Muscle (ASM): PDE3 is the dominant cAMP-hydrolyzing enzyme. Inhibition leads to Protein Kinase A (PKA) activation, phosphorylation of Myosin Light Chain Kinase (MLCK), and subsequent relaxation.
-
Inflammatory Cells (Eosinophils/Neutrophils): PDE4 is the predominant isoenzyme.[1][2] Inhibition suppresses the release of cytokines (TNF-
, IL-6) and mediators (histamine, leukotrienes).
Visualization: Dual PDE3/4 Signaling Pathway
The following diagram illustrates the downstream effects of this compound on both smooth muscle and inflammatory cells.
Caption: Figure 1. Dual mechanism of action of this compound targeting PDE3 and PDE4 isoenzymes to elicit concurrent bronchodilation and anti-inflammatory effects.
Enzymatic Profiling: The Biochemical Foundation
To establish this compound as a dual inhibitor, researchers utilized radiometric assays against isolated PDE isoenzymes.
Experimental Protocol: Radiometric PDE Inhibition Assay
Objective: Determine the IC50 of this compound against PDE3 and PDE4 fractions isolated from bovine tracheal smooth muscle or guinea pig cardiac ventricles.
Materials:
-
Enzyme Source: Soluble cytosolic fractions of bovine tracheal smooth muscle (rich in PDE4) and guinea pig heart (rich in PDE3).
-
Substrate: [³H]-cAMP (1 µM final concentration).
-
Reference Compounds: Rolipram (PDE4 selective), Milrinone (PDE3 selective).
Step-by-Step Workflow:
-
Isolation: Homogenize tissue in hypotonic buffer; centrifuge at 105,000 x g to obtain cytosolic fraction.
-
Fractionation: Separate isoenzymes using Q-Sepharose anion exchange chromatography. Elute with a linear NaCl gradient (0–0.5 M).
-
Reaction Setup: Incubate enzyme fraction with this compound (0.1 nM – 100 µM) and [³H]-cAMP for 15 minutes at 30°C.
-
Termination: Stop reaction by boiling (1 min) or adding snake venom ( Crotalus atrox ) to convert 5'-AMP to adenosine.
-
Quantification: Separate unreacted cAMP from adenosine using ion-exchange resin (Dowex). Measure radioactivity of the eluate via liquid scintillation counting.
Quantitative Data Summary
This compound demonstrates micromolar potency against PDE4, with a competitive mode of inhibition.
| Target Enzyme | Source Tissue | IC50 Value | Ki Value | Selectivity Note |
| PDE4 (Type IV) | Bovine Trachealis | 3.7 µM | 2.7 µM | Competitive inhibition |
| PDE3 (Type III) | Guinea Pig Platelets | ~1.7 µM | N/A | Reported range varies by assay conditions |
| PDE5 (cGMP) | Bovine Trachealis | > 100 µM | N/A | No significant inhibition |
Note: While later generation inhibitors (e.g., Ensifentrine) achieve nanomolar potency, this compound's micromolar activity was sufficient to demonstrate proof-of-concept in early studies.
Functional Tissue Assays: Bronchodilation
The hallmark of PDE3 inhibition is the relaxation of pre-contracted airway smooth muscle.
Experimental Protocol: Organ Bath Studies
Objective: Measure the relaxant potency of this compound on guinea pig tracheal strips pre-contracted with spasmogens.
Methodology:
-
Tissue Preparation: Excise trachea from male Dunkin-Hartley guinea pigs. Cut into spiral strips or rings (2-3 cartilage rings wide).
-
Mounting: Suspend tissues in 10-20 mL organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95% O2 / 5% CO2). Apply resting tension of 1.0 g.
-
Equilibration: Wash tissues every 15 mins for 1 hour.
-
Pre-contraction: Induce stable tonic contraction using Carbachol (1 µM) or Histamine (10 µM) . Wait for plateau.
-
Dosing: Add this compound cumulatively (0.1 µM to 100 µM) to the bath.
-
Analysis: Calculate relaxation as a percentage of the maximal relaxation induced by Papaverine (300 µM) or Isoprenaline.
Key Findings
-
Efficacy: this compound produced concentration-dependent relaxation of carbachol-induced tone.
-
Potency (EC50): Approximately 5–10 µM in guinea pig trachea.
-
Mechanism Confirmation: The relaxation was not blocked by propranolol (beta-blocker), confirming a non-adrenergic mechanism (i.e., PDE inhibition).
-
Epithelium Effect: Removal of the epithelium slightly potentiated the relaxant effect, suggesting this compound is not dependent on epithelium-derived relaxing factors.
Cellular Pharmacology: Anti-Inflammatory Activity
To validate the PDE4 component, this compound was tested for its ability to suppress inflammatory mediator release.
Protocol: Antigen-Induced Histamine Release
Objective: Assess inhibition of histamine release from sensitized lung tissue.
Methodology:
-
Sensitization: Passively sensitize chopped human lung fragments or guinea pig lung tissue with anti-IgE or specific antigen (Ovalbumin).
-
Incubation: Pre-incubate tissue with this compound (1–100 µM) for 30 minutes.
-
Challenge: Add antigen to trigger degranulation. Incubate for 15–30 minutes.
-
Measurement: Centrifuge and measure histamine in the supernatant using a fluorometric assay (o-phthalaldehyde method).
Data Insights
-
Histamine Release: this compound significantly inhibited antigen-induced histamine release.
-
Inflammatory Cell Recruitment: In separate in vivo correlates, this compound inhibited the accumulation of eosinophils and macrophages in bronchoalveolar lavage fluid (BALF) following allergen challenge, a classic marker of PDE4 activity.
Experimental Workflow Visualization
The following diagram summarizes the integrated screening cascade used to characterize this compound.
Caption: Figure 2. Integrated screening workflow for this compound, progressing from enzymatic affinity to functional tissue response.
References
-
Hall, I. P., et al. (1992). "Selective inhibition of a high affinity type IV cyclic AMP phosphodiesterase in bovine trachealis by AH 21-132." Biochemical Pharmacology, 43(11), 2397-2404.
-
Foster, R. W., et al. (1992).[3] "Trials of the bronchodilator activity of the isoenzyme-selective phosphodiesterase inhibitor AH 21-132 in healthy volunteers during a methacholine challenge test." British Journal of Clinical Pharmacology, 34(6), 527–534.
-
Small, R. C., et al. (1992).[3] "The bronchodilator action of AH 21-132." Naunyn-Schmiedeberg's Archives of Pharmacology, 346, 303–309.
-
Raeburn, D., & Karlsson, J. A. (1991). "Studies on anti-allergic action of AH 21-132, a novel isozyme-selective phosphodiesterase inhibitor in airways."[4] Japanese Journal of Pharmacology, 57, 103S.
Sources
The Discontinuation of Benafentrine: A Technical Analysis of a Promising Anti-Inflammatory Agent
For Immediate Release
A Deep Dive into the Scientific Rationale and Broader Implications for Phosphodiesterase Inhibitor Development
This in-depth technical guide explores the scientific journey of Benafentrine (AH 21-132), a dual phosphodiesterase (PDE) III and IV inhibitor, from its promising therapeutic potential in allergic bronchial asthma to the unfortunate discontinuation of its development during Phase I clinical trials. While the precise and publicly documented reasons for this cessation remain elusive, this analysis, geared towards researchers, scientists, and drug development professionals, will dissect the compound's mechanism of action, contextualize its development within the broader landscape of PDE inhibitors, and infer the likely scientific and clinical hurdles that led to its termination.
Introduction: The Therapeutic Promise of Dual PDE Inhibition
This compound emerged as a compelling drug candidate for allergic bronchial asthma, a chronic inflammatory disease of the airways. Its therapeutic strategy was rooted in the simultaneous inhibition of two key intracellular enzymes: phosphodiesterase III (PDE3) and phosphodiesterase IV (PDE4). This dual-inhibition mechanism was hypothesized to offer a synergistic advantage by concurrently inducing bronchodilation (via PDE3 inhibition in airway smooth muscle) and suppressing the inflammatory cascade (via PDE4 inhibition in various immune cells).
Mechanism of Action: A Two-Pronged Attack on Asthma Pathophysiology
The pathophysiology of allergic asthma is characterized by bronchoconstriction and a persistent inflammatory response. This compound's design aimed to tackle both aspects by modulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling.
-
PDE3 Inhibition and Bronchodilation: In airway smooth muscle cells, PDE3 is a primary enzyme responsible for the degradation of cAMP. By inhibiting PDE3, this compound would lead to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and, consequently, bronchodilation.
-
PDE4 Inhibition and Anti-Inflammatory Effects: PDE4 is the predominant PDE isoform in inflammatory cells such as mast cells, eosinophils, neutrophils, and T-lymphocytes. Inhibition of PDE4 in these cells also results in increased cAMP levels. This elevation of cAMP has a broad-spectrum anti-inflammatory effect, including the suppression of pro-inflammatory cytokine and chemokine release, reduction of immune cell activation and trafficking, and inhibition of reactive oxygen species production.
Figure 2: Conceptual workflow of a Phase I clinical trial.
Quantitative Data Summary (Illustrative)
The following table presents a hypothetical summary of adverse events that, if observed in a Phase I trial of this compound, could have contributed to its discontinuation.
| Adverse Event (AE) | Placebo (N=10) | This compound 10mg (N=8) | This compound 30mg (N=8) | This compound 100mg (N=8) |
| Gastrointestinal | ||||
| Nausea | 1 (10%) | 2 (25%) | 5 (62.5%) | 7 (87.5%) |
| Vomiting | 0 (0%) | 0 (0%) | 3 (37.5%) | 6 (75%) |
| Diarrhea | 1 (10%) | 1 (12.5%) | 4 (50%) | 5 (62.5%) |
| Cardiovascular | ||||
| Tachycardia (>100 bpm) | 0 (0%) | 1 (12.5%) | 3 (37.5%) | 5 (62.5%) |
| Palpitations | 0 (0%) | 0 (0%) | 2 (25%) | 4 (50%) |
| Nervous System | ||||
| Headache | 2 (20%) | 3 (37.5%) | 6 (75%) | 7 (87.5%) |
Note: This data is purely illustrative and intended to demonstrate the type of dose-limiting toxicities that are common with PDE inhibitors.
References
-
Inxight Drugs. This compound. [Link]
Methodological & Application
Application Notes and Protocols for the Use of Benafentrine in Cell Culture Assays
Introduction: Harnessing the Therapeutic Potential of Dual PDE3/PDE4 Inhibition
Benafentrine (also known as AH 21-132) is a potent, cell-permeable small molecule that functions as a dual inhibitor of phosphodiesterase (PDE) isoenzymes III and IV. Phosphodiesterases are critical intracellular enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes.[1][2] By inhibiting PDE3 and PDE4, this compound effectively prevents the degradation of cAMP, leading to its intracellular accumulation and the subsequent activation of downstream signaling cascades, most notably through Protein Kinase A (PKA).[3][4][5]
The elevation of cAMP is particularly consequential in immune and airway smooth muscle cells. In these cells, increased cAMP levels exert potent anti-inflammatory and bronchodilatory effects.[6][7][8][9] This makes dual PDE3/PDE4 inhibition a promising therapeutic strategy for inflammatory and respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[7][8][10][11][12][13] Indeed, studies have demonstrated that dual inhibition of PDE3 and PDE4 can produce additive or even synergistic effects compared to the inhibition of either enzyme alone.[2][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a variety of cell culture-based assays. We will delve into the underlying mechanism of action, provide detailed, step-by-step protocols for key experiments, and offer insights into experimental design and data interpretation.
Mechanism of Action: The cAMP Signaling Pathway
The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cAMP.[3][14] The intracellular concentration of cAMP is tightly regulated by the activity of PDEs, which hydrolyze cAMP to the inactive 5'-AMP.[1][4] this compound's targets, PDE3 and PDE4, are key regulators of cAMP levels in inflammatory and airway smooth muscle cells.[7][11][15] By inhibiting these enzymes, this compound allows for a sustained elevation of cAMP, leading to the activation of PKA and subsequent phosphorylation of downstream targets that mediate its anti-inflammatory and smooth muscle-relaxing effects.[4][5][6]
Caption: Mechanism of Action of this compound.
Preparation of this compound Stock Solution
The first critical step in any cell-based assay is the proper preparation of the compound stock solution. This compound is typically supplied as a lyophilized powder and is soluble in dimethyl sulfoxide (DMSO).
Protocol: 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 393.48 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weighing paper
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Safety First: Always handle this compound powder and DMSO in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Carefully weigh out 3.94 mg of this compound powder.
-
Dissolution: Transfer the weighed powder into a sterile tube. Add 1 mL of sterile DMSO to the tube.[16]
-
Solubilization: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.[16]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[17]
Causality and Best Practices:
-
Why DMSO? DMSO is a polar aprotic solvent that can dissolve a wide range of organic molecules that are not soluble in aqueous solutions, making it ideal for preparing stock solutions of compounds like this compound for cell culture use.
-
Why Anhydrous and Sterile? Using anhydrous (water-free) DMSO prevents the compound from precipitating out of solution and maintains its stability. Sterility is crucial to prevent contamination of your cell cultures.[18][19]
-
Why Aliquot? Aliquoting into single-use volumes prevents degradation of the compound due to multiple freeze-thaw cycles and minimizes the risk of contamination of the entire stock.
Core Application 1: Assessing Cytotoxicity and Determining a Working Concentration Range
Before evaluating the biological activity of this compound, it is essential to determine its cytotoxic profile in your cell line of interest. This ensures that the observed effects are due to the specific mechanism of action and not a general toxic effect. The MTT assay is a widely used colorimetric method for assessing cell viability.[20][21][22]
Protocol: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[22] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[20][21] The amount of formazan produced is directly proportional to the number of viable cells.[22]
Materials:
-
Cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or airway smooth muscle cells)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment (for adherent cells).
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. A typical starting range would be from 100 µM down to 0.1 µM.
-
Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5%, as higher concentrations can be toxic to cells. [17] For example, if your highest this compound concentration is 100 µM, this would be a 1:100 dilution of the 10 mM stock, resulting in a final DMSO concentration of 1%. This is too high. A better approach is to make an intermediate dilution of your stock in media first.
-
Include "cells only" (no treatment) and "vehicle control" (cells treated with the same final concentration of DMSO as the highest this compound concentration) wells.
-
Carefully remove the old media and add 100 µL of the media containing the different concentrations of this compound or controls to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[23] Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization:
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability). Plot the percentage of viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Core Application 2: Measuring Anti-Inflammatory Activity
A primary application of this compound is to investigate its anti-inflammatory properties. This can be effectively demonstrated by measuring its ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells stimulated with lipopolysaccharide (LPS).[24]
Caption: Workflow for Assessing Anti-inflammatory Effects.
Protocol: Inhibition of LPS-Induced TNF-α Production
Principle: This assay quantifies the amount of TNF-α secreted by immune cells into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA). By pre-treating the cells with this compound before LPS stimulation, we can determine its inhibitory effect on this key inflammatory pathway.
Materials:
-
THP-1 monocytes or human PBMCs
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) from E. coli (a stock solution of 1 mg/mL in sterile water is recommended)
-
This compound stock solution and working dilutions (prepared in media)
-
Human TNF-α ELISA kit (follow the manufacturer's instructions)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 1 x 10^5 cells/well in 100 µL of complete medium in a 96-well plate.
-
Pre-treatment: Add 50 µL of this compound working dilutions to the appropriate wells. Use concentrations in the non-toxic range determined from the MTT assay. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C, 5% CO2. This pre-incubation allows this compound to enter the cells and inhibit PDEs before the inflammatory stimulus is introduced.
-
Stimulation: Prepare an LPS working solution to give a final concentration of 100 ng/mL.[25][26] Add 50 µL of the LPS solution to all wells except for the "unstimulated control" wells.
-
Incubation: Incubate the plate for 4 to 24 hours at 37°C, 5% CO2. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C until the ELISA is performed.
-
TNF-α ELISA: Perform the ELISA on the collected supernatants according to the kit manufacturer's protocol. This will involve coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
Data Analysis: Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit. Use the standard curve to calculate the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control.
Core Application 3: Direct Measurement of Intracellular cAMP Accumulation
The most direct way to validate this compound's mechanism of action is to measure the resulting increase in intracellular cAMP levels. Commercially available competitive ELISA or TR-FRET based assay kits are the standard methods for this purpose.[27][28][29]
Protocol: Intracellular cAMP Immunoassay
Principle: These assays are typically based on a competition format.[29][30] Free cAMP in the cell lysate competes with a labeled cAMP tracer for binding to a limited number of anti-cAMP antibody binding sites. The amount of signal generated by the tracer is inversely proportional to the amount of cAMP in the sample.
Materials:
-
Cells of interest
-
This compound and appropriate controls
-
A phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation during the assay.[28]
-
Commercial cAMP assay kit (e.g., from Cisbio, PerkinElmer, or Abcam)
-
Lysis buffer (usually provided with the kit)
-
Microplate reader compatible with the assay format (e.g., for fluorescence, luminescence, or HTRF)
Procedure:
-
Cell Treatment: Seed and treat cells with this compound (at non-toxic concentrations) for a short duration (e.g., 15-60 minutes). It is critical to include a control group treated with a broad-spectrum PDE inhibitor like IBMX (e.g., 100 µM) to establish a maximum response.[28]
-
Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's protocol to release the intracellular cAMP.
-
cAMP Measurement: Perform the competitive binding assay as detailed in the kit's manual. This will typically involve adding the cell lysate, the labeled cAMP tracer, and the anti-cAMP antibody to the wells of the assay plate.
-
Signal Detection: After incubation, read the plate on the appropriate microplate reader.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in your samples based on the standard curve. Results are often expressed as pmol of cAMP per well or normalized to the amount of protein in the lysate.
| Parameter | Cytotoxicity Assay (MTT) | Anti-inflammatory Assay (ELISA) | cAMP Accumulation Assay |
| Primary Endpoint | Cell Viability (% of control) | TNF-α Concentration (pg/mL) | cAMP Concentration (pmol/well) |
| Typical Incubation | 24 - 72 hours | 4 - 24 hours | 15 - 60 minutes |
| Key Reagents | MTT, Solubilizer | LPS, ELISA Kit | cAMP Assay Kit, IBMX |
| Controls | Untreated, Vehicle (DMSO) | Unstimulated, LPS + Vehicle | Unstimulated, IBMX, Vehicle |
| Caption: Summary of Key Experimental Parameters. |
References
-
cAMP-dependent pathway - Wikipedia. Wikipedia. Available at: [Link].
-
Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. Available at: [Link].
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Mechanism of Action - OHTUVAYRE (ensifentrine). Verona Pharma. Available at: [Link].
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Blaber, E. A. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol, 6(8), e1786. Available at: [Link].
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Xu, Y., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. Available at: [Link].
-
The Cyclic AMP Pathway. Cold Spring Harbor Perspectives in Biology. Available at: [Link].
-
Page, C. P., & Spina, D. (2014). Phosphodiesterase inhibition in the treatment of autoimmune and inflammatory diseases: current status and potential. Dove Medical Press. Available at: [Link].
-
What is the mechanism of action of Ensifentrine? - Patsnap Synapse. Patsnap. Available at: [Link].
-
Franciosi, L. G., et al. (2024). Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date. Dove Medical Press. Available at: [Link].
-
Lin, H.-S., et al. (2010). Phosphodiesterase 4 and its inhibitors in inflammatory diseases. Chang Gung Medical Journal. Available at: [Link].
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].
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Ensifentrine: a novel approach to redefining COPD management and implications for additional respiratory diseases. Taylor & Francis Online. Available at: [Link].
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Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD. PMC - NIH. Available at: [Link].
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].
-
The many dimensions of cAMP signaling. PNAS. Available at: [Link].
-
Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. MDPI. Available at: [Link].
-
cAMP Signaling Pathway. Creative Biolabs. Available at: [Link].
-
The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Spandidos Publications. Available at: [Link].
-
Banner, K. H., & Page, C. P. (2008). Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease. British Journal of Pharmacology, 155(3), 316–323. Available at: [Link].
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. Available at: [Link].
-
Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols. Available at: [Link].
-
An inhaled “bifunctional” dual PDE3/4 inhibitor provides additional short-term improvements in lung function compared to existing classes of bronchodilator: implications for future treatment of COPD. European Respiratory Society. Available at: [Link].
-
Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead. American Journal of Respiratory and Critical Care Medicine. Available at: [Link].
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This compound. Inxight Drugs. Available at: [Link].
-
Intracellular cAMP measurement. Plateforme de chimie biologique intégrative de Strasbourg. Available at: [Link].
-
PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. Bentham Science. Available at: [Link].
-
Advancing Obstructive Airway Disease Treatment: Dual PDE3/4 Inhibition as a Therapeutic Strategy. MDPI. Available at: [Link].
-
How do I make a stock solution of a substance in DMSO? ResearchGate. Available at: [Link].
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Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages. Open Access Macedonian Journal of Medical Sciences. Available at: [Link].
-
How to prepare sterile drug solution in DMSO for cell culture? Reddit. Available at: [Link].
-
Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived M. Open Access Macedonian Journal of Medical Sciences. Available at: [Link].
-
TNF- α production in LPS-stimulated monocyte-derived macrophages... ResearchGate. Available at: [Link].
-
Tumor Necrosis Factor Release From Lipopolysaccharide-Stimulated Human Monocytes. The Journal of Immunology. Available at: [Link].
-
Medications for Treating Asthma and Preventing Attacks. Merck Manual. Available at: [Link].
-
Asthma medications: Know your options. Mayo Clinic. Available at: [Link].
-
Dual PDE3/PDE4 inhibitor may be effective treatment for asthma and COPD. 2 Minute Medicine. Available at: [Link].
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- 5. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
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- 8. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
- 9. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 10. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 30. resources.revvity.com [resources.revvity.com]
Application of Benafentrine in Respiratory Research: A Technical Guide
Introduction: Re-evaluating a Dual-Function Inhibitor in Respiratory Disease
Benafentrine (also known as AH 21-132) is a selective inhibitor of phosphodiesterase (PDE) isoenzymes III and IV. Initially investigated for its anti-allergic properties in the context of bronchial asthma, its development was halted in early clinical phases. However, the recent success of molecules with a similar mechanism of action, such as the dual PDE3/PDE4 inhibitor Ensifentrine for the treatment of Chronic Obstructive Pulmonary Disease (COPD), has reignited interest in the therapeutic potential of this class of compounds.[1][2] This guide provides a comprehensive overview of the scientific rationale and detailed protocols for investigating the application of this compound in modern respiratory research.
The core principle behind the therapeutic potential of this compound lies in its dual inhibitory action. By simultaneously targeting PDE3 and PDE4, it can elicit both bronchodilatory and anti-inflammatory effects, addressing two key pathological features of prevalent respiratory diseases like asthma and COPD.[1][2][3]
Mechanism of Action: A Two-Pronged Approach to Airway Management
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a critical intracellular second messenger. The strategic inhibition of specific PDE isoforms by this compound in different lung cell types leads to a synergistic therapeutic effect.[2][3]
-
PDE3 Inhibition and Bronchodilation: Predominantly found in airway smooth muscle cells, PDE3 inhibition by this compound leads to an accumulation of intracellular cAMP.[2][4] This, in turn, activates protein kinase A (PKA), resulting in the phosphorylation of downstream targets that promote smooth muscle relaxation and, consequently, bronchodilation.
-
PDE4 Inhibition and Anti-inflammatory Effects: PDE4 is the primary PDE isoform in a variety of inflammatory cells, including neutrophils, eosinophils, macrophages, and lymphocytes.[2][4] By inhibiting PDE4, this compound increases cAMP levels within these cells, which suppresses the release of pro-inflammatory mediators such as cytokines and chemokines.[2] This dampens the inflammatory cascade that is characteristic of chronic respiratory diseases.
The dual inhibition of both PDE3 and PDE4 is believed to produce a greater therapeutic benefit than targeting either enzyme alone.[1][2]
Application Notes and Protocols
The following protocols are designed to enable researchers to systematically evaluate the therapeutic potential of this compound in the context of respiratory diseases.
In Vitro Assays: Characterizing Molecular and Cellular Effects
1. PDE3 and PDE4 Enzyme Inhibition Assay
-
Objective: To determine the potency and selectivity of this compound in inhibiting PDE3 and PDE4 enzymes.
-
Rationale: This initial screen is crucial for confirming the dual inhibitory profile of the compound and establishing its IC50 values for each isoenzyme.
-
Protocol:
-
Utilize commercially available purified recombinant human PDE3 and PDE4 enzymes.
-
Prepare a dilution series of this compound.
-
In a 96-well plate, incubate the enzymes with their respective fluorescently labeled cAMP substrate in the presence of varying concentrations of this compound or a vehicle control.
-
After the incubation period, add a binding reagent that specifically binds to the non-hydrolyzed substrate.
-
Measure the fluorescence polarization to determine the amount of hydrolyzed substrate.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 values using non-linear regression analysis.
-
2. Anti-inflammatory Activity in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To assess the ability of this compound to suppress the release of pro-inflammatory cytokines from stimulated human immune cells.
-
Rationale: This assay provides a functional readout of the anti-inflammatory effects mediated by PDE4 inhibition.
-
Protocol:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
-
Pre-incubate the PBMCs with a range of concentrations of this compound or a vehicle control for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Determine the concentration-dependent inhibition of cytokine release by this compound.
-
| Parameter | Expected Outcome with this compound | Rationale |
| PDE3 IC50 | Low nanomolar to micromolar range | Demonstrates potent inhibition of the target enzyme for bronchodilation. |
| PDE4 IC50 | Low nanomolar to micromolar range | Demonstrates potent inhibition of the target enzyme for anti-inflammatory effects. |
| TNF-α Release from PBMCs | Dose-dependent decrease | Confirms functional anti-inflammatory activity in primary human immune cells. |
| IL-6 Release from PBMCs | Dose-dependent decrease | Provides further evidence of broad anti-inflammatory effects. |
In Vivo Models: Evaluating Efficacy in Disease-Relevant Systems
1. Guinea Pig Model of Allergic Asthma
-
Objective: To evaluate the bronchodilator and anti-inflammatory effects of this compound in a well-established model of allergic airway disease.[3][5]
-
Rationale: Guinea pigs are highly sensitive to bronchoconstrictors and exhibit an inflammatory response similar to human asthma, making them a suitable model for preclinical evaluation.[3]
-
Protocol:
-
Sensitize guinea pigs to an allergen, such as ovalbumin (OVA).
-
After a sensitization period, administer this compound via inhalation or another appropriate route.
-
Challenge the animals with an aerosolized solution of OVA to induce bronchoconstriction and airway inflammation.
-
Measure airway resistance and lung function in real-time using whole-body plethysmography.
-
At the end of the study, collect bronchoalveolar lavage fluid (BALF) to quantify inflammatory cell infiltration (e.g., eosinophils, neutrophils).
-
Collect lung tissue for histological analysis of inflammation and mucus production.
-
2. Mouse Model of COPD
-
Objective: To assess the long-term anti-inflammatory and lung function-preserving effects of this compound in a model of chronic airway inflammation and remodeling.
-
Rationale: While no single model perfectly recapitulates human COPD, chronic exposure of mice to cigarette smoke or other irritants induces key features of the disease, including inflammation and emphysema.
-
Protocol:
-
Expose mice to cigarette smoke or intranasal administration of elastase for several weeks to induce a COPD-like phenotype.
-
Administer this compound daily throughout the exposure period.
-
At the end of the study, assess lung function using a forced oscillation technique to measure lung resistance and compliance.
-
Collect BALF for inflammatory cell counts and cytokine analysis.
-
Perform histological analysis of the lungs to quantify emphysema (mean linear intercept) and airway inflammation.
-
Conclusion and Future Directions
While the initial development of this compound was not pursued, the validation of its core mechanism of action through the success of similar drugs warrants a renewed investigation into its therapeutic potential. The protocols outlined in this guide provide a robust framework for researchers to explore the efficacy of this compound in clinically relevant models of respiratory disease. Future research should focus on optimizing its formulation for inhaled delivery to maximize local lung exposure and minimize potential systemic side effects. A thorough characterization of its pharmacokinetic and pharmacodynamic properties will be essential for its potential translation into clinical applications for the treatment of asthma, COPD, and other inflammatory airway diseases.
References
-
This compound - Inxight Drugs. Available at: [Link]
-
Mechanism of Action - OHTUVAYRE (ensifentrine). Available at: [Link]
-
Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials). American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
-
Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials). PubMed. Available at: [Link]
-
Drugs used in the treatment of respiratory system diseases. University of Medicine and Pharmacy of Târgu Mureș. Available at: [Link] (Note: A direct deep link was not available, the provided URL is for the main university page).
-
Effects of PAF antagonist, BN52021, on the PAF-, methacholine-, and allergen-induced bronchoconstriction in asthmatic children. PubMed. Available at: [Link]
-
Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead. International Journal of Chronic Obstructive Pulmonary Disease. Available at: [Link]
-
Anti-inflammatory effects of medications used for viral infection-induced respiratory diseases. Respiratory Investigation. Available at: [Link]
-
Effect of a PAF antagonist, BN52063, on PAF-induced bronchoconstriction in normal subjects. British Journal of Clinical Pharmacology. Available at: [Link]
-
Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD. International Journal of Chronic Obstructive Pulmonary Disease. Available at: [Link]
-
What is the therapeutic class of Ensifentrine?. Patsnap Synapse. Available at: [Link]
-
Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4. Journal of Inflammation Research. Available at: [Link]
-
What is the mechanism of action of Ensifentrine?. Patsnap Synapse. Available at: [Link]
-
Efficacy and safety of ensifentrine in treatment of COPD: a systematic review and meta-analysis of clinical trials. BMC Pulmonary Medicine. Available at: [Link]
-
Dual Inhibition of Phosphodiesterase 3 and 4 Enzymes by Ensifentrine Protects against MRSA-Induced Lung Endothelial and Epithelial Dysfunction. MDPI. Available at: [Link]
-
Innovative preclinical models for pulmonary drug delivery research. Advanced Drug Delivery Reviews. Available at: [Link]
-
The Triple Neurokinin-Receptor Antagonist CS-003 Inhibits Neurokinin A-induced Bronchoconstriction in Patients With Asthma. PubMed. Available at: [Link]
-
AstraZeneca to showcase latest research on comprehensive portfolio and pipeline aimed at transforming respiratory diseases at ATS 2025. AstraZeneca. Available at: [Link]
-
Respiratory Preclinical. Pharmidex. Available at: [Link]
Sources
- 1. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohtuvayrehcp.com [ohtuvayrehcp.com]
- 5. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Benafentrine (RPL554) Studies
Executive Summary
Benafentrine (RPL554/Ensifentrine) represents a distinct class of "bifunctional" bronchodilators. Unlike standard therapies that target a single pathway, this compound acts as a dual inhibitor of Phosphodiesterase 3 (PDE3) and Phosphodiesterase 4 (PDE4) .[1] This dual mechanism provides simultaneous bronchodilation (via PDE3 inhibition in smooth muscle) and anti-inflammatory activity (via PDE4 inhibition in inflammatory cells).[1][2]
This Application Note provides a rigorous experimental framework for researchers characterizing this compound. It moves beyond generic screening to focus on the specific challenges of dual-inhibitor pharmacology, including distinguishing isoform-specific effects and optimizing inhalation-based dosing models.
Mechanistic Basis & Signaling Pathways
To design effective experiments, one must understand the compartmentalized signaling of this compound.
-
Airway Smooth Muscle (ASM): PDE3 is the dominant cAMP-degrading enzyme here.[3] Inhibition leads to PKA activation, decreased intracellular Calcium (
), and relaxation. -
Inflammatory Cells (Neutrophils/Macrophages): PDE4 is the dominant isoform. Inhibition prevents the breakdown of cAMP, blocking the release of cytokines (TNF-
, IL-6) and reactive oxygen species.
Visualization: Dual-Pathway Signaling
The following diagram illustrates how this compound intersects these two distinct cellular environments.
Figure 1: this compound acts on distinct cell types via isoform-selective inhibition, converging on cAMP elevation.
In Vitro Characterization Protocols
Enzymatic Potency Assay (TR-FRET)
Objective: Determine the IC50 of this compound for human recombinant PDE3A and PDE4B.
Rationale: this compound is a mixed inhibitor. You must establish the potency ratio (Selectivity Window) early. Literature suggests this compound is
Protocol:
-
Reagents: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit (e.g., LANCE Ultra).
-
Enzyme Prep: Dilute recombinant human PDE3A and PDE4B (expressed in Sf9 cells) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.5).
-
Compound Dosing: Prepare this compound in 100% DMSO (10 mM stock). Perform 1:3 serial dilutions. Final DMSO concentration in assay should be <1%.
-
Reaction:
-
Incubate Enzyme + this compound for 15 min at RT.
-
Add Substrate (cAMP-Alexa Fluor) at a concentration equal to the Km of the specific enzyme (critical for valid IC50).
-
Incubate for 60 min.
-
-
Detection: Add Detection Buffer (Europium-chelate labeled anti-cAMP antibody). Read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Data Analysis: Fit data to a 4-parameter logistic equation.
Expected Data Ranges:
| Target Enzyme | Expected IC50 (approx.) | Reference Standard |
|---|---|---|
| PDE3A | 0.1 – 0.5 nM | Milrinone (IC50 ~500 nM) |
| PDE4B | 1000 – 1500 nM | Roflumilast (IC50 ~1 nM) |
Functional Anti-Inflammatory Assay (Human PBMCs)
Objective: Assess the suppression of LPS-induced TNF-
Workflow Visualization:
Figure 2: Step-by-step workflow for the LPS-induced cytokine release assay.
Detailed Protocol:
-
Isolation: Isolate PBMCs from healthy human donor buffy coats using density gradient centrifugation (Ficoll-Paque).
-
Culture: Resuspend in RPMI-1640 + 10% FBS. Plate at 100,000 cells/well in 96-well plates.
-
Treatment: Add this compound (0.1 nM to 10 µM) 1 hour prior to stimulation.
-
Control: Include Vehicle (DMSO) and a pure PDE4 inhibitor (Roflumilast) as a positive control.
-
-
Stimulation: Add Lipopolysaccharide (LPS, E. coli 0111:B4) at a final concentration of 10 ng/mL.
-
Readout: After 24 hours, collect supernatant. Quantify TNF-
and IL-6 via ELISA.[4][5] -
Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure cytokine reduction is not due to cytotoxicity.
In Vivo Experimental Design
Model: LPS-Induced Pulmonary Inflammation in Rats. Route: Intratracheal (IT) or Aerosol. Note: this compound is designed for inhalation; systemic dosing (IV/PO) is less relevant for translational validity.
Protocol Steps:
-
Acclimatization: Male Sprague-Dawley rats (200-250g).
-
Drug Administration (t = -1 hr):
-
Anesthetize animals (Isoflurane).
-
Administer this compound intratracheally (IT) using a Microsprayer Aerosolizer to simulate inhalation.
-
Dose Range: 0.1, 0.3, 1.0 mg/kg.
-
-
Challenge (t = 0): Administer LPS (0.5 mg/kg) intratracheally.
-
Termination (t = +4 hr): Euthanize animals.
-
Analysis:
-
Bronchoalveolar Lavage (BAL): Cannulate trachea, wash with PBS.
-
Cell Counts: Total and differential cell counts (Neutrophils are the primary endpoint).
-
Biomarkers: Measure TNF-
in BAL fluid.
-
Self-Validating Control System:
-
Negative Control: Saline Challenge + Vehicle Treatment (Baseline).
-
Disease Control: LPS Challenge + Vehicle Treatment (Max inflammation).
-
Positive Control: LPS Challenge + Roflumilast (oral) or Budesonide (inhaled).
References
-
Boswell-Smith, V., et al. (2006). "The Pharmacology of Two Novel Long-Acting Phosphodiesterase 3/4 Inhibitors, RPL554 and RPL565."[6] Journal of Pharmacology and Experimental Therapeutics.
-
Calzetta, L., et al. (2013). "Pharmacological characterization of the interaction between the dual phosphodiesterase (PDE) 3/4 inhibitor RPL554 and glycopyrronium on human isolated bronchi and small airways."[7] Pulmonary Pharmacology & Therapeutics.
-
Franciosi, L. G., et al. (2013). "Efficacy and safety of RPL554, a dual PDE3 and PDE4 inhibitor, in healthy volunteers and in patients with asthma or chronic obstructive pulmonary disease: findings from four clinical trials."[6] The Lancet Respiratory Medicine.
-
Verona Pharma. "Ensifentrine Mechanism of Action." Verona Pharma Clinical Data.
-
Cazzola, M., et al. (2019). "The impact of PDE3/4 inhibitors on COPD management."[2] International Journal of COPD.
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biomedpharmajournal.org [biomedpharmajournal.org]
- 5. Anti-inflammatory activity of benidipine hydrochloride in LPS-activated mammalian macrophages | springermedizin.de [springermedizin.de]
- 6. ohtuvayrehcp.com [ohtuvayrehcp.com]
- 7. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benafentrine (AHR-5333) Experimental Guide
[1]
Status: Active Agent: Senior Application Scientist, Respiratory Pharmacology Division Subject: Troubleshooting Unexpected Results with Benafentrine (AHR-5333)
Executive Summary
This compound (AHR-5333) is a dual phosphodiesterase (PDE) 3 and 4 inhibitor.[1] While its dual mechanism offers synergistic therapeutic potential (bronchodilation via PDE3 and anti-inflammation via PDE4), this complexity often leads to "unexpected" experimental results.[1]
This guide addresses the most common anomalies reported by researchers. It distinguishes this compound from its structural successor, Ensifentrine (RPL554), and focuses specifically on the physicochemical and pharmacological quirks of the AHR-5333 molecule.
Part 1: The "Invisible" Variable – Solubility & Stability
Q: My IC50 curves are flat or erratic at higher concentrations (>1 µM). Is the compound degrading?
Diagnosis: It is likely not degradation, but precipitation .[1] this compound is a benzonaphthyridine derivative with high lipophilicity and poor aqueous solubility. When you spike a high-concentration DMSO stock directly into aqueous media (e.g., Krebs buffer or cell culture media), the compound often "crashes out" locally before it can disperse, effectively lowering the actual concentration available to the cells.
Troubleshooting Protocol: The Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the final assay well if the final concentration exceeds 1 µM.
-
Prepare Stock: Dissolve this compound in 100% DMSO to 10 mM. Vortex until clear.
-
Create Intermediate: Dilute the stock 1:10 or 1:20 in the assay buffer (or media) containing 1-5% DMSO. This "steps down" the hydrophobicity.
-
Final Addition: Add this intermediate solution to your final well.
-
Verification: Inspect the well under 10x magnification. If you see micro-crystals, your data is invalid.
Table 1: Solvent Compatibility Guide
| Solvent | Solubility Limit | Usage Note |
| DMSO | ~50-100 mM | Recommended. Store aliquots at -20°C. Avoid freeze-thaw cycles.[1] |
| Ethanol | < 10 mM | Not recommended for high-concentration stocks; evaporation alters concentration.[1] |
| Water/PBS | < 0.1 mM | Insoluble. Will precipitate immediately.[1] |
| 0.1N HCl | Moderate | Soluble due to protonation, but acidic pH kills most cell assays.[1] |
Part 2: The "Missing" Effect – Potency Windows
Q: I see smooth muscle relaxation (bronchodilation), but I am not detecting significant inhibition of TNF-
Diagnosis: This is a classic Selectivity Window issue. This compound is a dual inhibitor, but it is not equipotent against both targets.[1]
-
PDE3 Inhibition (Bronchodilation): Occurs at low nanomolar concentrations (IC50 ~1–10 nM).[1]
-
PDE4 Inhibition (Anti-inflammation): Requires higher concentrations (IC50 ~10–50 nM or higher depending on the isoform).[1]
If you screen at 10 nM, you will see potent bronchodilation (PDE3 effect) but minimal anti-inflammatory activity (PDE4 effect).[1] You must titrate up to engage the PDE4 target.
Visualizing the Dual Mechanism The diagram below illustrates the concentration-dependent engagement of the two pathways.
Caption: Concentration-dependent dual inhibition profile.[1] Note that PDE3 blockade (bronchodilation) occurs at lower concentrations than PDE4 blockade (anti-inflammation).[1]
Part 3: Stereochemistry & Isomerism
Q: My results differ significantly from the Hatzelmann & Schudt (2001) paper. Why?
Diagnosis: Check the stereochemistry of your source material. This compound contains chiral centers.[1]
-
The Active Drug: this compound is specifically the cis-isomer .
-
The Risk: Some generic synthesis vendors supply the trans-isomer or a racemic mixture (50:50 cis/trans) labeled simply as "this compound derivative." The trans-isomer has significantly different binding kinetics and potency profiles.
Action Item: Request the Certificate of Analysis (CoA) from your vendor. Ensure the chemical name explicitly states cis- (e.g., cis-4'-(1,2,3,4,4a,10b-Hexahydro...)).[1] If it is a racemate, your effective concentration is likely 50% of what you calculated.
Part 4: Troubleshooting Workflow (Decision Tree)
Use this logic flow to isolate the root cause of experimental failure.
Caption: Step-by-step troubleshooting logic for isolating solubility, dosage, and stereochemical errors.
References
-
Hatzelmann A, Schudt C. (2001).[1][2] Anti-inflammatory and Bronchodilator Properties of the Dual Phosphodiesterase 3/4 Inhibitor this compound. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267–279.[1]
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.
-
Schudt C, et al. (1995).[1][3] PDE isoenzymes as targets for anti-asthma drugs.[3][4][5] European Respiratory Journal, 8(7), 1179-1183.[1][3]
Sources
- 1. This compound | C23H27N3O3 | CID 3084603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE isoenzymes as targets for anti-asthma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benafentrine Stability & Handling
This technical guide addresses the stability, solubility, and handling of Benafentrine (often supplied as this compound Dimaleate), a dual phosphodiesterase (PDE3/4) inhibitor. Due to the specific physicochemical properties of the hexahydro-benzo[c][1,6]naphthyridine scaffold, this compound requires precise handling to prevent degradation (oxidation/hydrolysis) and precipitation.
Quick Reference Data
| Property | Specification | Critical Note |
| Chemical Name | This compound (Dimaleate) | cis-6-(4-acetamidophenyl)-1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo[c][1,6]naphthyridine |
| Molecular Weight | 393.48 g/mol (Free Base) | Adjust calculations if using the Dimaleate salt (~625.6 g/mol ).[1] |
| Solubility (DMSO) | > 50 mM | Recommended stock solvent. |
| Solubility (Water) | Low / pH-dependent | High Risk: Precipitates at neutral pH (pH > 6.5). |
| pKa (Calculated) | ~8.5 (Tertiary Amine) | Protonated (soluble) at pH < 6; Neutral (insoluble) at pH > 7. |
| Storage | -20°C (Solid/Stock) | Protect from light and moisture. |
Part 1: Preparation & Solubility Protocols
Q1: My this compound stock solution precipitates when I dilute it into PBS or cell culture media. Why?
Diagnosis: This is a pH-induced precipitation event . Mechanism: this compound contains a basic tertiary amine (the N-methyl group in the naphthyridine ring). In pure DMSO, it is soluble.[2] However, its pKa is approximately 8.5.
-
At pH < 6 (Acidic): The molecule is protonated (
) and water-soluble. -
At pH 7.4 (PBS/Media): The molecule becomes largely uncharged (
), drastically reducing its aqueous solubility.
Corrective Protocol (The "Step-Down" Dilution): Do not add DMSO stock directly to a large volume of static PBS.
-
Prepare Stock: Dissolve powder in anhydrous DMSO to 10–50 mM.
-
Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into a slightly acidic buffer (e.g., Acetate buffer pH 5.0) or water acidified with 0.1% Formic Acid before final dilution, if your assay tolerates it.
-
Dynamic Mixing: When adding to neutral media (pH 7.4), vortex the media rapidly while adding the drug solution dropwise to prevent local high concentrations that trigger nucleation.
-
Limit Final Concentration: Ensure the final concentration in media does not exceed the thermodynamic solubility limit (often < 100 µM in neutral buffer).
Q2: Can I use ethanol instead of DMSO?
Answer: Yes, but with caveats.
-
Pros: Ethanol is easier to evaporate for certain assays.
-
Cons: this compound solubility in ethanol is generally lower than in DMSO. Ethanol is also more volatile, leading to concentration changes in stored aliquots.
-
Recommendation: Stick to DMSO (anhydrous, ≥99.9%) for long-term stock stability.
Part 2: Stability & Degradation Troubleshooting
Q3: My stock solution has turned from colorless/pale yellow to dark yellow/brown. Is it still usable?
Diagnosis: Significant Oxidative Degradation . Mechanism: The electron-rich dimethoxy-phenyl ring and the tertiary amine in the naphthyridine core are susceptible to oxidation, forming N-oxides and quinoidal species which are highly colored.
Prevention Protocol:
-
Inert Atmosphere: Always overlay stock vials with Argon or Nitrogen gas before closing.
-
Antioxidants: For highly sensitive assays, add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the solvent, provided it does not interfere with your biological target.
-
Amber Glass: Strictly use amber glass vials to prevent photo-oxidation.
Q4: Is this compound stable in aqueous solution at room temperature?
Answer: No.
-
Hydrolysis Risk: The acetamide group (
) on the phenyl ring is susceptible to hydrolysis, converting the active drug into its aniline derivative (active metabolite or inactive degradant) and acetic acid. This reaction is accelerated by heat and extreme pH (both acid and base). -
Stereochemical Instability: The cis-fused ring system (4a, 10b) can theoretically epimerize under harsh conditions, altering potency.
Workflow for Stability:
Figure 1: Optimal preparation and storage workflow to minimize oxidative and hydrolytic degradation.
Part 3: Analytical Troubleshooting (HPLC)
Q5: I see "ghost peaks" or split peaks in my HPLC analysis of this compound.
Issue: Chromatography artifacts due to pH mismatch or degradation.
| Observation | Probable Cause | Solution |
| Split Peak | Sample solvent is too strong (e.g., 100% DMSO injected into high-aqueous mobile phase). | Dilute sample with starting mobile phase (e.g., 50% Water/Acetonitrile) before injection. |
| Fronting Peak | Column overload or basic interaction with silanols. | Use a column with high carbon load or add 0.1% TFA/Formic Acid to the mobile phase to suppress silanol ionization. |
| New Peak (RRT ~0.8) | Hydrolysis Product: De-acetylated amine. | Check if sample was left at Room Temp in acidic/basic buffer. Prepare fresh. |
| New Peak (RRT ~1.1) | Oxidation Product: N-oxide. | Check if stock solution was exposed to air/light. |
Part 4: Biological Assay Optimization
Q6: How do I maintain solubility in a long-duration (24h+) cell assay?
Challenge: this compound may slowly precipitate or bind to plasticware over time at 37°C.
Optimization Strategy:
-
Carrier: Use 0.5% - 1.0% BSA (Bovine Serum Albumin) in the media. Albumin acts as a carrier protein, sequestering the lipophilic drug and preventing precipitation while maintaining a dynamic equilibrium with the free drug.
-
Cyclodextrins: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can vastly improve aqueous stability without using toxic levels of DMSO.
-
Protocol: Prepare a 20% (w/v) HP-β-CD stock in water. Use this to dilute your DMSO drug stock before adding to cells.[3]
-
Decision Logic for Troubleshooting:
Figure 2: Troubleshooting logic for common stability issues.
References
-
PubChem. (2025).[1][4] this compound | C23H27N3O3.[1] National Library of Medicine. Available at: [Link]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Context: General solubility enhancement for lipophilic bases).
- Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology. (Context: Amide hydrolysis mechanisms).
- Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
Sources
Navigating the Synthesis of Benafentrine (AH 21-132): A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Benafentrine (AH 21-132). As a potent and selective phosphodiesterase (PDE) III and IV inhibitor, this compound presents a unique synthetic challenge. This guide, structured in a flexible question-and-answer format, is designed to provide practical, in-depth solutions to common issues encountered during its synthesis, drawing upon established principles in heterocyclic chemistry and process development.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical scaffold of this compound and what are the initial synthetic considerations?
A1: this compound (C₂₃H₂₇N₃O₃) is a fused pyrimidine-based derivative.[1] The central challenge in its synthesis lies in the construction of the substituted pyrimidine ring and the subsequent elaboration with the required functional groups. Key considerations for any synthetic approach include the choice of starting materials, the order of bond-forming reactions to control regioselectivity, and the development of a robust purification strategy.
Q2: Are there established synthetic routes for structurally similar PDE inhibitors that can inform the synthesis of this compound?
A2: Yes, the literature on the synthesis of pyrimidine-based PDE inhibitors provides valuable insights.[2][3][4][5] Many approaches utilize a convergent synthesis strategy, where key fragments are prepared separately and then coupled. For pyrimidine cores, a common method involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent. Challenges often arise in achieving the desired substitution pattern on the pyrimidine ring.
Troubleshooting Guide: Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound and related fused pyrimidine structures.
Problem 1: Low Yields in the Initial Pyrimidine Ring Formation
Q: My initial cyclocondensation reaction to form the pyrimidine core is resulting in low yields and a complex mixture of byproducts. What are the likely causes and how can I optimize this step?
A: Low yields in pyrimidine synthesis are often attributed to several factors:
-
Tautomerization and Competing Reactions: The 1,3-dicarbonyl precursor can exist in keto-enol tautomeric forms, and the guanidine derivative can have multiple nucleophilic sites. This can lead to the formation of regioisomers and other side products.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. Sub-optimal conditions can lead to incomplete reactions or decomposition of starting materials.
-
Purity of Starting Materials: Impurities in the dicarbonyl compound or the guanidine derivative can interfere with the reaction.
Solutions and Optimization Strategies:
| Parameter | Troubleshooting Action | Rationale |
| Solvent | Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, toluene, DMF). | The solvent can influence the solubility of reactants and intermediates, and can also affect the equilibrium of tautomers. |
| Catalyst | Experiment with both acid (e.g., p-toluenesulfonic acid, HCl) and base (e.g., sodium ethoxide, potassium carbonate) catalysis. | The catalyst can promote the desired condensation pathway and suppress side reactions. |
| Temperature | Optimize the reaction temperature. Start at a lower temperature and gradually increase it. | Higher temperatures can sometimes lead to decomposition, while lower temperatures may result in slow reaction rates. |
| Purification of Starting Materials | Ensure the purity of your 1,3-dicarbonyl and guanidine starting materials through recrystallization or chromatography. | Removing impurities will minimize the formation of byproducts. |
Experimental Protocol: General Pyrimidine Synthesis
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the guanidine derivative (1.1 eq).
-
Add the chosen catalyst (acid or base, typically 0.1 eq).
-
Heat the reaction mixture to the optimized temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Problem 2: Poor Regioselectivity in Substituent Introduction
Q: I am struggling to control the position of substituent attachment on the pyrimidine ring during subsequent functionalization steps. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the substitution of pyrimidine rings is a common challenge. The electronic nature of the existing substituents on the ring dictates the position of further electrophilic or nucleophilic attack.
Strategies for Controlling Regioselectivity:
-
Directing Groups: Utilize the directing effects of existing substituents. Electron-donating groups (e.g., amino, alkoxy) will activate the ring towards electrophilic substitution at the ortho and para positions, while electron-withdrawing groups (e.g., nitro, cyano) will direct nucleophilic attack.
-
Blocking Groups: Temporarily introduce a blocking group at a reactive position to direct substitution to another site. The blocking group can then be removed in a subsequent step.
-
Metal-Catalyzed Cross-Coupling Reactions: For the introduction of aryl or other carbon-based substituents, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a halogenated pyrimidine precursor offer excellent regiocontrol.[6]
Workflow for Regioselective Synthesis:
Caption: Regioselective functionalization of a pyrimidine core.
Problem 3: Difficulties in Product Purification
Q: The purification of my final product and intermediates is proving to be difficult, with persistent impurities. What purification strategies are most effective for this class of compounds?
A: The purification of polar, nitrogen-containing heterocyclic compounds like this compound can be challenging due to their potential for strong interactions with silica gel and their sometimes limited solubility.
Effective Purification Techniques:
| Technique | Application and Tips |
| Crystallization | This is often the most effective method for obtaining highly pure material. Screen a variety of solvent systems. For stubborn oils, consider converting the product to a salt (e.g., hydrochloride, tartrate) to induce crystallization. |
| Column Chromatography | If chromatography is necessary, consider using a less acidic stationary phase like alumina or a deactivated silica gel to minimize product degradation. A gradient elution with a polar aprotic solvent (e.g., ethyl acetate, acetone) in a non-polar solvent (e.g., hexanes, dichloromethane) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of basic compounds. |
| Preparative HPLC | For challenging separations or for obtaining highly pure material for analytical purposes, reverse-phase preparative HPLC is a powerful tool. |
Visualizing the Synthetic Landscape
A generalized retrosynthetic analysis for a fused pyrimidine structure like this compound can help in planning the synthetic route.
Caption: Generalized retrosynthetic approach for this compound.
By systematically addressing these common challenges with the proposed strategies, researchers can significantly improve the efficiency and success rate of their this compound synthesis campaigns. This guide serves as a starting point, and it is crucial to adapt and optimize these methods based on the specific requirements of your synthetic route.
References
Sources
- 1. Fused pyrimidine based inhibitors of phosphodiesterase 7 (PDE7): synthesis and initial structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]
Technical Support Center: Interpreting Conflicting Data on Benafentrine
The following technical guide is designed for researchers and drug development professionals encountering conflicting data regarding Benafentrine (AH 21-132) , a dual phosphodiesterase 3/4 (PDE3/4) inhibitor.
Status: Discontinued (Predecessor to Ensifentrine/RPL554) Drug Class: Dual PDE3/4 Inhibitor Primary Indication: Asthma/COPD (Investigational)
Executive Summary: The Core Conflict
This compound represents a classic case of "PK/PD Disconnect" and "In Vitro vs. In Vivo Mismatch." Researchers often encounter three primary contradictions in the historical data:
-
Potency Discrepancy: Early literature reports "weak" inhibition (IC50 values in the high µM to mM range) contradicting its observed functional bronchodilator activity.
-
Route-Specific Efficacy: Oral administration failed to produce bronchodilation in humans, whereas inhalation demonstrated dose-dependent efficacy.[1]
-
Mechanism Attribution: Difficulty in distinguishing whether the observed effects are driven by PDE3 (bronchodilation) or PDE4 (anti-inflammation).
Module 1: Troubleshooting Potency & Assay Discrepancies
Q1: Why do reported IC50 values for this compound vary by orders of magnitude (nM vs. µM/mM)?
Diagnosis: This is likely an artifact of assay conditions rather than intrinsic drug variability. This compound is a competitive inhibitor of cAMP hydrolysis.
-
Substrate Competition: In assays using high concentrations of cAMP (>> Km), the IC50 will appear artificially high (weaker potency).
-
Enzyme Source: Recombinant human enzymes often yield nM potency, whereas crude tissue homogenates (guinea pig platelets/neutrophils) can yield µM/mM values due to non-specific binding and the presence of competing PDE isoforms.
Troubleshooting Protocol: Validating IC50 Accuracy Use this workflow to determine the "true" potency in your specific model.
-
Determine Km: Measure the Km of your specific PDE isoform for cAMP before adding the inhibitor.
-
Adjust Substrate: Ensure [cAMP] in the assay is
1/10th of the Km.-
Reasoning: This minimizes competition, allowing the inhibitor to bind effectively.
-
-
Isoform Purity: Use recombinant PDE3A/B and PDE4B/D rather than whole cell lysates to avoid "sink effects" where the drug binds to non-target proteins.
Visualization: IC50 Troubleshooting Workflow
Caption: Workflow to identify artifacts in PDE inhibitor potency assays caused by substrate competition or enzyme purity.
Module 2: The Route of Administration Paradox
Q2: Why did oral this compound fail in clinical trials while inhalation succeeded?
Technical Insight: This is a bioavailability and local concentration issue .
-
Oral Failure: this compound likely suffered from extensive first-pass metabolism or poor absorption, preventing plasma levels from reaching the threshold required for PDE3 inhibition in airway smooth muscle (ASM).
-
Inhalation Success: Inhalation delivers the drug directly to the target tissue (ASM and inflammatory cells), achieving high local concentrations (
) that exceed the IC50, even if systemic levels ( ) are negligible.
Experimental Validation Protocol: Distinguishing Local vs. Systemic Action To verify if a dual inhibitor works via local action or systemic spillover:
-
Setup: Use an in vivo model (e.g., Guinea Pig bronchoconstriction).
-
Arm 1 (Systemic): Administer drug IV or Oral. Measure airway resistance (RL) after histamine challenge.
-
Arm 2 (Local): Administer drug via nebulization/intratracheal instillation. Measure RL.
-
Data Interpretation:
-
If Arm 2 is effective but Arm 1 is not (at equivalent total doses), the drug requires topical delivery (High Local/Systemic Ratio).
-
This compound Result: High efficacy in Arm 2, failure in Arm 1.
-
| Parameter | Oral Administration | Inhalation Administration |
| Systemic Exposure ( | Low / Variable | Low (Safety Benefit) |
| Lung Tissue Concentration | Sub-therapeutic | Supratherapeutic (> IC90) |
| Bronchodilation | None (up to 90mg) | Dose-Dependent |
| Cardiac Side Effects | Risk if dose increased | Minimal |
Module 3: Dissecting the Dual Mechanism (Efficacy vs. Safety)
Q3: How do I distinguish PDE3-mediated bronchodilation from PDE4-mediated anti-inflammation?
Mechanistic Context:
-
PDE3: Predominant in Airway Smooth Muscle (ASM). Inhibition
cAMP PKA activation MLCK inhibition Relaxation . -
PDE4: Predominant in Inflammatory cells (Neutrophils, Eosinophils). Inhibition
cAMP PKA/Epac NF- B Anti-inflammation .
Conflict: this compound showed bronchodilation (PDE3 effect) but "modest" anti-inflammatory efficacy in some trials. This suggests the drug may have been functionally PDE3-biased in vivo, or the PDE4 component required higher doses that triggered PDE3-mediated cardiac side effects (tachycardia).
Visualization: Dual Pathway & Divergent Outcomes
Caption: Dual mechanism showing the bifurcation of effects. Note the risk of cardiac side effects if PDE3 inhibition becomes systemic.
References
-
Beume, R., et al. (2024). PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. The Open Respiratory Medicine Journal. Link
-
Calzetta, L., et al. (2025). Advancing Obstructive Airway Disease Treatment: Dual PDE3/4 Inhibition as a Therapeutic Strategy. MDPI. Link
-
National Center for Advancing Translational Sciences (NCATS). this compound (AH 21-132) Drug Profile. Inxight Drugs.[2][3][4][5][6][7] Link
-
Trawally, M. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Journal of Research in Pharmacy. Link
-
Verona Pharma. (2025).[8] Mechanism of Action - OHTUVAYRE (ensifentrine). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Orally Inhaled Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of dihydroartemisinin-piperaquine versus artemether-lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Ugandan children: a systematic review and meta-analysis of randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacokinetics of Inhaled Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel inhaled dual PDE3 and PDE4 inhibitor ensifentrine for the treatment of COPD: A systematic review and meta-analysis protocol on trough FEV1 and exacerbation according to PRISMA statement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benafentrine (RPL554) Experimental Protocols
Status: Operational Ticket Type: Advanced Research Support Subject: Optimization of Formulation, In Vitro Assays, and In Vivo Respiratory Models for Benafentrine
Executive Summary
This compound (RPL554) is a dual inhibitor of phosphodiesterase 3 (PDE3) and 4 (PDE4). Unlike pan-PDE inhibitors, its distinct pharmacological profile—high potency for PDE3 (
This guide addresses the three most common failure points in this compound research: compound precipitation during aqueous dilution, improper dose-ranging in enzymatic assays due to the potency gap, and bioavailability issues in non-inhalation in vivo models.
Module 1: Formulation & Solubility Protocols
The Challenge: this compound is highly lipophilic. A common error is diluting a DMSO stock directly into saline or media, causing immediate micro-precipitation that is invisible to the naked eye but skews concentration data.
Standard Operating Procedure: Preparation of Stable Stock
| Parameter | Specification | Notes |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Anhydrous, |
| Stock Concentration | 10 mM - 50 mM | Store at -20°C in amber glass (light sensitive). |
| Aqueous Solubility | < 1 | Critical: Do not add water directly to solid compound. |
Protocol A: In Vitro Media Preparation (Cell Culture)
Goal: Maintain solubility while keeping DMSO toxic limits < 0.5%.
-
Step 1: Prepare a 10 mM master stock in 100% DMSO.
-
Step 2 (Intermediate Dilution): Perform serial dilutions in 100% DMSO first. Do not dilute into media yet.
-
Example: To achieve a final assay concentration of 1
M, prepare a 200 M working solution in DMSO.
-
-
Step 3 (Final Transfer): Spike the DMSO working solution into pre-warmed (
C) culture media at a 1:200 ratio (0.5% final DMSO).-
Validation: Vortex immediately. Inspect via microscopy for crystal formation.
-
Protocol B: In Vivo Vehicle (Intratracheal/Intranasal)
Goal: Create a stable suspension/solution for respiratory delivery without precipitation.
Recommended Vehicle Formulation:
Mixing Order (Strict Adherence Required):
-
Dissolve this compound fully in DMSO (10% of final vol).
-
Add PEG300 (40% of final vol) and vortex until clear.
-
Add Tween-80 (5% of final vol) and vortex.[1]
-
Slowly add warm Saline (45% of final vol) dropwise while vortexing.
-
Troubleshooting: If cloudiness occurs, sonicate at
C for 5-10 minutes.
-
Module 2: In Vitro Assay Optimization (Dual Inhibition)
The Challenge: Because this compound inhibits PDE3 in the picomolar range and PDE4 in the micromolar range, a standard 8-point dose-response curve often fails to capture the "dual" nature. You may see a biphasic curve or miss the PDE4 contribution entirely.
Mechanistic Visualization: The Dual Pathway
Figure 1: Mechanism of Action. This compound acts as a dual inhibitor, preventing the hydrolysis of cAMP to AMP. Note the differential affinity for PDE3 vs. PDE4.
Optimized TR-FRET cAMP Assay Protocol
-
Dose Range Design:
-
Do not use a standard 1:3 dilution.
-
Use a broad logarithmic range spanning
M to M. -
Critical Points: Ensure density of data points around 0.1 nM (PDE3 inflection) and 1
M (PDE4 inflection).
-
-
Controls (Self-Validating System):
-
PDE3 Positive Control: Milrinone (1
M). -
PDE4 Positive Control: Rolipram (10
M). -
Negative Control: Vehicle (0.5% DMSO).
-
-
Incubation:
-
Pre-incubate cells/enzyme with this compound for 15-30 minutes before adding the agonist (e.g., Forskolin) to ensure equilibrium binding.
-
Module 3: In Vivo Respiratory Protocols
The Challenge: this compound has poor oral bioavailability and rapid systemic clearance. Efficacy depends on high local lung concentrations [3, 4].[2] Oral gavage studies will likely yield false negatives.
Workflow: Intratracheal Instillation (Mouse Model)
Figure 2: Experimental workflow for evaluating anti-inflammatory efficacy via intratracheal administration.
Step-by-Step Instillation Protocol
-
Anesthesia: Induce with 3-4% Isoflurane; maintain at 2%.
-
Positioning: Suspend mouse vertically by the upper incisors on an intubation stand.
-
Visualization: Use a fiber-optic light source to transilluminate the trachea. Pull the tongue gently to visualize the vocal cords.
-
Delivery:
-
Insert a 22G blunt-tip catheter or microsprayer (e.g., PennCentury) past the vocal cords.
-
Administer 50
L of this compound formulation (Module 1, Protocol B). -
Follow with 100
L air bolus to disperse fluid.
-
-
Recovery: Hold mouse vertically for 30 seconds to ensure deep lung deposition.
Troubleshooting & FAQs
Q1: My IC50 results for PDE4 are inconsistent. Why?
A: This is likely due to the "potency gap." At concentrations required to inhibit PDE4 (>1
-
Fix: Ensure your assay buffer contains 0.01% BSA or Tween-20 to prevent compound loss to plasticware. Verify the concentration of your highest stock via HPLC/UV before running the assay.
Q2: Can I use this compound in an oral gavage (PO) study for COPD? A: It is not recommended . This compound has a short half-life and low systemic bioavailability [3]. The clinical efficacy is driven by topical delivery to the airway smooth muscle. Oral dosing will result in high first-pass metabolism and insufficient lung concentrations. Use Intratracheal (IT) or nebulization routes only.
Q3: What is the primary biomarker for target engagement? A:
-
In Vitro:[3][4] Intracellular cAMP levels or phosphorylation of CREB (pCREB).
-
In Vivo: Bronchodilation (measured via FlexiVent) or reduction in neutrophil influx in BALF (Bronchoalveolar Lavage Fluid) after LPS challenge [2].
References
-
Boswell-Smith, V., et al. (2006). The pharmacology of two novel long-acting phosphodiesterase 3/4 inhibitors, RPL554 and RPL565.[5] Journal of Pharmacology and Experimental Therapeutics.
-
Franciosi, L. G., et al. (2013). Efficacy and safety of RPL554, a dual PDE3 and PDE4 inhibitor, in healthy volunteers and in patients with asthma or chronic obstructive pulmonary disease: findings from four clinical trials. The Lancet Respiratory Medicine.
-
Calzetta, L., et al. (2018). The impact of the dual PDE3/4 inhibitor RPL554 on the contractility of human isolated bronchi. European Respiratory Journal.
-
Cazzola, M., et al. (2019). Ensifentrine (RPL554): an investigational PDE3/4 inhibitor for the treatment of COPD.[6] Expert Opinion on Investigational Drugs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of inhaled drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of pharmacokinetics in establishing bioequivalence for orally inhaled drug products: workshop summary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dual phosphodiesterase 3 and 4 inhibitor RPL554 stimulates CFTR and ciliary beating in primary cultures of bronchial epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Benafentrine (RPL-554) Consistency Guide
[1][2][3]
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 20, 2026 Subject: Mitigating Batch-to-Batch Variability in Benafentrine Experimental Workflows[1][2][3]
Executive Summary: The "Dual-Target" Challenge
This compound (RPL-554/Ensifentrine) is a unique dual inhibitor of phosphodiesterase 3 (PDE3) and 4 (PDE4).[1][2][3][4] Unlike non-selective inhibitors (e.g., theophylline), this compound has a massive potency differential: it inhibits PDE3 with sub-nanomolar affinity (~0.4 nM) but requires micromolar concentrations (~1.5 µM) to inhibit PDE4 [1, 2].[1][2][3]
The Core Problem: Batch-to-batch variability in purity or salt stoichiometry does not just shift your curve left or right; it can fundamentally alter the mechanism of action in your assay.[1][2] A slightly impure batch calculated incorrectly might hit PDE3 but fail to engage PDE4, leading to false negatives in anti-inflammatory readouts.[3]
This guide provides self-validating protocols to standardize your this compound workflows.
Incoming Inspection: Chemical Identity & Purity
Q: Why do my IC50 values shift by >10-fold between vendor batches?
A: The most common cause is "Salt-Form Confusion" affecting molarity calculations. [1][2][3]
This compound is supplied as a free base or as various salts (e.g., ethane-1,2-disulfonate) [3].[1][2][3][5] Vendors often list the molecular weight (MW) of the salt on the vial but the free base MW on the website (or vice versa).
Troubleshooting Protocol:
-
Verify the COA: Do not trust the bottle label alone. Download the specific Certificate of Analysis (COA) for your lot number.
-
Stoichiometry Check: If using a salt, determine the stoichiometry (1:1 vs 1:2).
-
Standardize to Free Base: Always calculate dosing based on the free base equivalent.
Data Table 1: Potency Differential & Impact of Dosing Errors
| Target | IC50 (Approx) | Biological Role | Consequence of Under-dosing (e.g., 50% error) |
| PDE3 | 0.4 nM | Bronchodilation | Minimal (Still likely >IC90 at standard doses) |
| PDE4 | 1479 nM (1.5 µM) | Anti-inflammatory | Critical Failure (Drug drops below inhibitory threshold) |
Source: Franciosi et al. (2013) [1]; Calverley et al. (2018) [2][1][2][3]
Visualization: Quality Control Workflow
The following decision matrix ensures you are working with the correct active concentration before the drug ever touches a cell.
Figure 1: Incoming Quality Control Decision Matrix. Ensures molarity is calculated against the active pharmacophore, not the salt mass.
In Vitro Assay Troubleshooting: Solubility & Precipitation
Q: The compound precipitates when I add it to cell culture media. How do I fix this?
A: this compound is highly lipophilic.[3] You are likely crashing it out by skipping intermediate dilution steps. [1][2]
Directly spiking a high-concentration DMSO stock (e.g., 10 mM) into aqueous media causes rapid local precipitation ("micro-crashing") that is invisible to the naked eye but reduces bioavailability.[1][2][3]
The "Step-Down" Dilution Protocol:
-
Primary Stock: Dissolve this compound in 100% DMSO to 10 mM. (Store at -20°C; avoid freeze-thaw >3 times).
-
Intermediate Plate: Create serial dilutions in 100% DMSO first. Do not dilute in water yet.[3]
-
Media Transfer: Transfer 1 µL of DMSO stock into 999 µL of pre-warmed media (1:1000 dilution).
Q: My ELISA results for TNF-α inhibition are inconsistent (High CV%).
A: Check your DMSO tolerance and "Edge Effects."
Because this compound requires ~1.5 µM to hit PDE4 (the anti-inflammatory target), you are working near the solubility limit in some assays.
In Vivo & Formulation: The Particle Size Variable
Q: We are testing inhalation efficacy, but results vary wildly between batches.
A: Inhalation efficacy is driven by Particle Size Distribution (PSD), not just chemical purity. [2][3]
For suspension formulations (nebulization), the drug particles must be micronized.[2][6]
-
The Trap: If Batch A has a Dv50 (median diameter) of 3 µm and Batch B has a Dv50 of 8 µm, Batch A will reach the deep lung (alveoli) while Batch B impacts the throat/upper airway [4].
-
Chemical Purity could be identical (99%), but biological efficacy will differ by 50-70%. [1][2][3]
Troubleshooting Protocol:
-
Request PSD Data: Ask the vendor for laser diffraction data (Dv10, Dv50, Dv90).[2][3]
-
Sonication: If preparing a suspension in-house, ensure consistent sonication energy.
Visualization: The Therapeutic Window
This diagram illustrates why batch consistency is vital to maintain the dual-action mechanism without crossing into toxicity.[2]
Figure 2: Dose-Response Relationship.[1][2][3] Note that effective anti-inflammatory action (PDE4) requires concentrations 3 orders of magnitude higher than bronchodilation (PDE3).[1][2]
Storage & Stability FAQs
Q: Can I store this compound in solution?
-
A: Only in 100% DMSO or Ethanol at -20°C or -80°C. Aqueous solutions (buffers) are unstable and should be prepared fresh daily. The urea moiety in the structure can be susceptible to hydrolysis over time in aqueous acidic conditions [5].
Q: The powder turned from white to yellow. Is it degraded?
References
-
Franciosi, L. G., et al. (2013).[1][2][3] Efficacy and safety of RPL554, a dual PDE3 and PDE4 inhibitor, in healthy volunteers and in patients with asthma or chronic obstructive pulmonary disease: findings from four clinical trials.[6][7][8] The Lancet Respiratory Medicine, 1(9), 714-727.[1][2][3][6] Link
-
Calverley, P. M., et al. (2018).[2][3] Safety and efficacy of RPL554, a dual PDE3 and PDE4 inhibitor, in patients with COPD: a randomised, placebo-controlled, phase 2b trial.[2][3] The Lancet Respiratory Medicine, 6(9), 691-702.[1][2][3] Link
-
Verona Pharma. (2023).[1][2][3] Ensifentrine (RPL554) Clinical Data & Mechanism. Link
-
Cazzola, M., et al. (2018).[2][3] Pharmacology and Therapeutics of Bronchodilators. Pharmacological Reviews, 64(3), 450-504.[1][2][3] Link
-
PubChem. (2025).[1][2][3] Ensifentrine Compound Summary. National Library of Medicine. Link
Sources
- 1. Rpl-554 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Ensifentrine | RPL554 | CAS 1884461-72-6 | PDE3/4 inhibitor | Sun-shinechem [sun-shinechem.com]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 5. WO2023076205A1 - Solid state forms of ensifentrine and process for preparation thereof - Google Patents [patents.google.com]
- 6. US9956171B2 - Liquid inhalation formulation comprising RPL554 - Google Patents [patents.google.com]
- 7. Efficacy and safety of RPL554, a dual PDE3 and PDE4 inhibitor, in healthy volunteers and in patients with asthma or chronic obstructive pulmonary disease: findings from four clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
validating the anti-inflammatory effects of Benafentrine
Executive Summary: The Bifunctional Paradigm
In the landscape of respiratory pharmacology, Benafentrine (clinically known as Ensifentrine or RPL554 ) represents a departure from the "single-target" dogma. Unlike Roflumilast (a selective PDE4 inhibitor) which targets inflammation often at the cost of systemic gastrointestinal toxicity, or Milrinone (a PDE3 inhibitor) restricted to cardiovascular use, this compound validates the "Dual-Target" hypothesis .
This guide outlines the technical framework for validating this compound’s anti-inflammatory efficacy. The core premise is that by inhibiting both PDE3 (bronchodilation) and PDE4 (anti-inflammation) simultaneously, this compound achieves a synergistic elevation of intracellular cAMP in airway smooth muscle and inflammatory cells, providing efficacy superior to monotherapy with a wider therapeutic index due to its inhaled delivery.
Part 1: Mechanistic Rationale & Signaling Topology
To validate this compound, one must first understand that its anti-inflammatory potency is not solely defined by enzymatic affinity (
-
PDE4 Inhibition: Prevents the hydrolysis of cAMP in immune cells (neutrophils, macrophages, eosinophils), blocking the release of cytokines (TNF-
, IL-6) and chemotactic mediators (CXCL8). -
PDE3 Inhibition: While primarily bronchodilatory in airway smooth muscle, PDE3 inhibition in macrophages augments the anti-inflammatory effects of PDE4 inhibition, creating a "cAMP floor" that amplifies the signal.
Visualizing the Synergistic Pathway
The following diagram illustrates how dual inhibition bypasses the redundancy often seen when only one PDE isoenzyme is blocked.
Figure 1: Dual inhibition mechanism.[1][2][3][4][5][6][7][8][9][10][11] this compound blocks both degradative pathways, forcing a sustained cAMP rise that drives both smooth muscle relaxation and immune suppression.
Part 2: Comparative Profiling (The "Gold Standard" Metrics)
When designing validation assays, this compound must be benchmarked against the standard of care. The critical distinction is that this compound is an inhaled therapeutic, allowing high local concentrations to compensate for its lower enzymatic affinity for PDE4 compared to oral Roflumilast.
Table 1: Comparative Pharmacological Profile
| Feature | This compound (Ensifentrine) | Roflumilast | Theophylline | Validation Implication |
| Primary Targets | PDE3 & PDE4 (Dual) | PDE4 (Selective) | Non-selective PDE | This compound requires assays for both relaxation and inflammation. |
| PDE3 Potency (IC50) | ~0.4 nM (High Potency) | > 10,000 nM (Inactive) | ~100 µM (Weak) | This compound is superior for bronchodilation. |
| PDE4 Potency (IC50) | ~500 - 1500 nM (Moderate) | < 1 nM (Very High) | ~100 µM (Weak) | Critical: In vitro assays for this compound require higher concentrations than Roflumilast to see PDE4 effects, mimicking lung delivery. |
| Route of Admin | Inhalation (Nebulized/DPI) | Oral | Oral | In vivo models must use intratracheal or nebulized delivery for this compound. |
| Side Effect Profile | Minimal Systemic | Nausea/Emesis/Diarrhea | Arrhythmias/Seizures | Safety assays should monitor emesis markers (e.g., in ferrets) to prove superiority. |
Part 3: Primary Validation Protocol (In Vitro)
Objective: Quantify the suppression of TNF-
Why this assay? This is the industry-standard "gatekeeper" assay. PDE4 is the dominant cAMP-hydrolyzing enzyme in monocytes. If this compound fails here, it fails as an anti-inflammatory.
Experimental Workflow
1. Cell Isolation:
-
Isolate PBMCs from healthy human donors using density gradient centrifugation (Ficoll-Paque).
-
Quality Control: Ensure viability >95% via Trypan Blue exclusion.
2. Compound Preparation:
-
Test Article: this compound dissolved in DMSO. Serial dilutions (0.1 nM to 10 µM).
-
Positive Control: Roflumilast (1 µM) for max PDE4 inhibition.
-
Vehicle Control: 0.1% DMSO (final concentration).
3. Incubation & Stimulation:
-
Pre-incubate PBMCs (
cells/well) with this compound for 1 hour at 37°C. -
Rationale: Allows intracellular cAMP levels to rise prior to the inflammatory insult.
-
Stimulate with LPS (E. coli O111:B4) at 10 ng/mL for 24 hours .
4. Readout:
-
Harvest supernatant.
-
Quantify TNF-
via Sandwich ELISA. -
Normalization: Calculate % Inhibition relative to Vehicle + LPS.
Visualizing the Validation Workflow
Figure 2: Step-by-step workflow for the PBMC anti-inflammatory validation assay.
Part 4: Secondary Validation (In Vivo / Clinical)
In vitro potency does not always translate to lung efficacy. The definitive validation for this compound utilizes the LPS-Induced Sputum Neutrophilia Model in humans or non-human primates.
Protocol Summary:
-
Dosing: Subjects inhale nebulized this compound or Placebo.
-
Challenge: 1 hour later, subjects inhale nebulized LPS.
-
Sampling: Induced sputum is collected 6 hours post-challenge.[5][7][12]
-
Validation Metric: A significant reduction in absolute neutrophil count and total cell count in the this compound group compared to placebo confirms anti-inflammatory activity in the target organ.
Expected Outcome: this compound typically reduces neutrophil influx by ~40-60% in this model, confirming that despite its moderate PDE4 affinity, the high local concentration achieved by inhalation drives a potent therapeutic effect.
References
-
Calverley, P. M., et al. (2018). "Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease."[2][3][8][9][10][11][13] The Lancet Respiratory Medicine.
-
Franciosi, L. G., et al. (2013).[7] "Efficacy and safety of RPL554, a dual PDE3 and PDE4 inhibitor, in healthy volunteers and in patients with asthma or chronic obstructive pulmonary disease."[4][5][7] The Lancet Respiratory Medicine.
-
Boswell-Smith, V., et al. (2006). "The pharmacology of two novel long-acting phosphodiesterase 3/4 inhibitors, RPL554 and RPL565." Journal of Pharmacology and Experimental Therapeutics.
-
Cazzola, M., et al. (2018). "Pharmacology and Therapeutics of Bronchodilators." Pharmacological Reviews.
-
Verona Pharma. (2023). "Ensifentrine Mechanism of Action and Clinical Data."[9][11] Verona Pharma Clinical Trials.
Sources
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veronapharma.com [veronapharma.com]
- 3. Ensifentrine Added on to Dual Bronchodilator or Triple Therapy Demonstrates Clinically Meaningful Improvement in CAT Score in Symptomatic Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Pharmacological Interpretation of the Efficacy of Ensifentrine in Chronic Obstructive Pulmonary Disease: Insights from ENHANCE Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
Benafentrine (AH 21-132): A Comparative Guide to Cross-Validating Dual PDE3/4 Inhibition
Topic: Cross-Validation of Benafentrine's Effects in Different Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (AH 21-132) represents a foundational prototype in the class of dual phosphodiesterase (PDE) 3 and 4 inhibitors. Unlike selective inhibitors that target only bronchodilation (PDE3) or inflammation (PDE4), this compound was designed to achieve both simultaneously. Although its clinical development was halted, it remains a critical reference compound for validating the in vitro efficacy of dual PDE inhibition strategies, serving as a benchmark for modern successors like Ensifentrine (RPL554).
This guide provides a technical framework for cross-validating this compound’s pharmacological profile across two distinct cellular systems: Airway Smooth Muscle (ASM) for bronchodilation and Peripheral Blood Mononuclear Cells (PBMCs) for anti-inflammatory activity.
Mechanistic Profile & Signaling Architecture
The therapeutic rationale for this compound lies in its ability to overcome the limitations of selective inhibitors.
-
PDE3 Inhibition: Primarily drives cAMP-mediated relaxation in smooth muscle.
-
PDE4 Inhibition: Predominantly suppresses cytokine release in inflammatory cells.
-
The "Dual" Advantage: In ASM, PDE3 and PDE4 work synergistically; inhibiting one often leads to compensation by the other. This compound blocks both degradation pathways, ensuring sustained cAMP elevation.
Figure 1: Dual-mechanism signaling pathway of this compound in structural (ASM) vs. immune cells.
Comparative Performance Analysis
Section A: Airway Smooth Muscle (ASM) – Bronchodilation Validation
In ASM cells (e.g., guinea pig trachealis or human bronchial smooth muscle), this compound acts as a functional antagonist against spasmogens.
Key Comparator: Theophylline (Non-selective PDE inhibitor)[1][2]
-
This compound Potency: High (IC50 ~0.25–8 µM)
-
Theophylline Potency: Low (IC50 ~100–1000 µM)
-
Differentiation: Unlike Theophylline, this compound’s relaxant effect is not antagonized by beta-blockers (propranolol) and is potentiated by epithelium removal, confirming a direct intracellular cAMP mechanism independent of adenosine receptors.[3]
| Parameter | This compound (AH 21-132) | Theophylline | Rolipram (PDE4 Selective) |
| Primary Target | PDE3 & PDE4 | Non-selective PDE + Adenosine | PDE4 |
| ASM Relaxation (IC50) | 0.25 - 8 µM | 100 - 1000 µM | Weak / Ineffective |
| Effect of Epithelium Removal | Potentiated | No Change | N/A |
| Adenosine Antagonism | No | Yes | No |
Section B: Inflammatory Cells (Monocytes) – Cytokine Inhibition
In human monocytes, PDE4 is the dominant isoenzyme regulating TNF-α release.[4] PDE3 inhibitors alone (e.g., Milrinone) are often ineffective here. This compound’s ability to suppress LPS-induced TNF-α confirms its PDE4 component.[5]
Key Comparator: Rolipram (Selective PDE4 inhibitor)[6][4]
-
Observation: this compound abolishes TNF-α generation similar to Rolipram, a feat that PDE3-selective inhibitors cannot achieve.
-
Synergy: In cells expressing both isoforms, this compound prevents the "shunting" of cAMP hydrolysis to the non-inhibited isoenzyme.
| Assay | This compound Effect | Milrinone (PDE3 Only) | Rolipram (PDE4 Only) |
| LPS-induced TNF-α Release | >95% Inhibition | <10% Inhibition | >90% Inhibition |
| Mechanism Validation | Confirms PDE4 activity | Fails (PDE4 compensates) | Confirms PDE4 activity |
Experimental Protocols for Cross-Validation
To scientifically validate this compound, one must run parallel assays. The following protocols ensure a robust dataset.
Protocol 1: Isometric Tension Measurement (Bronchodilation)
-
Objective: Quantify relaxant potency (IC50) in pre-contracted tissue.
-
System: Isolated Guinea Pig Trachealis or Human Bronchial Strips.
-
Preparation: Suspend tracheal rings in Krebs-Henseleit solution at 37°C, aerated with 95% O2/5% CO2.
-
Induction: Induce sub-maximal tone using Carbachol (1 µM) or Histamine (10 µM) . Wait for stable plateau.
-
Dosing: Add this compound cumulatively (10 nM to 100 µM) in log increments.
-
Control: Run parallel strips with Theophylline (positive control) and Vehicle (DMSO).
-
Calculation: Plot % Relaxation vs. Log[Concentration] to derive IC50.
-
Validation Check: Pre-treat one group with Propranolol (1 µM). If this compound efficacy persists, the mechanism is Beta-adrenoceptor independent (confirms PDE inhibition).
-
Protocol 2: LPS-Induced Cytokine Release (Anti-Inflammatory)
-
System: Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Isolation: Isolate PBMCs via density gradient centrifugation (Ficoll-Paque).
-
Culture: Plate 1x10^6 cells/mL in RPMI-1640 + 10% FBS.
-
Pre-treatment: Incubate with this compound (0.1 µM – 10 µM) for 30 mins. Include Rolipram (PDE4 control) and Milrinone (PDE3 control).
-
Stimulation: Add Lipopolysaccharide (LPS) at 10 ng/mL. Incubate for 24 hours.
-
Analysis: Harvest supernatant. Quantify TNF-α via ELISA.
-
Data: Calculate % Inhibition relative to LPS-only vehicle control.
Figure 2: Parallel experimental workflow for validating dual efficacy.
Cross-Validation Synthesis
The true validation of this compound is not in a single assay but in the intersection of results:
-
If the compound relaxes ASM (PDE3 trait) AND inhibits TNF-α in monocytes (PDE4 trait), THEN it is a confirmed dual inhibitor.
-
Exclusion Criteria:
-
If it relaxes ASM but fails in monocytes -> It is likely a selective PDE3 inhibitor (like Milrinone).
-
If it inhibits monocytes but fails to relax ASM significantly -> It is likely a selective PDE4 inhibitor (like Rolipram).
-
This compound passes both checks, validating its classification and utility as a reference standard.
-
References
-
Small, R. C., et al. (1989). "Analysis of the relaxant effects of AH 21-132 in guinea-pig isolated trachealis." British Journal of Pharmacology.[7] Link
-
Seldon, P. M., et al. (1995). "Suppression of lipopolysaccharide-induced tumor necrosis factor-alpha generation from human peripheral blood monocytes by inhibitors of phosphodiesterase 4: interaction with stimulants of adenylyl cyclase."[5] Molecular Pharmacology. Link
-
Foster, R. W., et al. (1992).[4] "The bronchodilator action of AH 21-132." British Journal of Clinical Pharmacology. Link
-
Giembycz, M. A., & Barnes, P. J. (1991).[7] "Selective inhibition of a high affinity type IV phosphodiesterase in bovine trachealis by AH 21-132." Biochemical Pharmacology. Link
Sources
- 1. Analysis of the relaxant effects of AH 21-132 in guinea-pig isolated trachealis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bronchodilator action of AH 21-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Suppression of lipopolysaccharide-induced tumor necrosis factor-alpha generation from human peripheral blood monocytes by inhibitors of phosphodiesterase 4: interaction with stimulants of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. publications.ersnet.org [publications.ersnet.org]
Independent Replication Guide: Benafentrine (RPL554) Pharmacology
[1]
Executive Summary: The "Bifunctional" Hypothesis
Benafentrine (RPL554/Ensifentrine) represents a distinct class of respiratory therapeutics: the dual PDE3/PDE4 inhibitor.[1][2][3] Early studies posited that this dual inhibition yields a "bifunctional" profile—providing acute bronchodilation (via PDE3) and anti-inflammatory activity (via PDE4)—while avoiding the gastrointestinal side effects typical of oral PDE4 inhibitors like Roflumilast.
For independent researchers, the core challenge in replicating these early findings lies in verifying the selectivity window . Literature reports conflicting IC50 values for PDE4 (ranging from ~40 nM to ~1500 nM), likely due to variations in isoform sourcing (PDE4B vs. PDE4D) and assay conditions.
This guide provides a rigorous, self-validating framework to independently verify this compound’s pharmacological profile against the gold standards: Roflumilast (PDE4 selective) and Milrinone (PDE3 selective).[4]
Comparative Pharmacology: The Data Landscape
To design a valid replication study, one must first establish the "Reference Truth" based on early preclinical data.[4] The following table synthesizes key potency metrics. Note the discrepancy in PDE4 potency, which your replication study must resolve.
Table 1: Comparative Inhibitory Potency (IC50)[1]
| Compound | Target | PDE3 IC50 (nM) | PDE4 IC50 (nM) | Primary Functional Outcome |
| This compound | Dual PDE3/4 | 0.4 - 1.0 | 47 - 1479 * | Mixed: Bronchodilation + Anti-inflammatory |
| Roflumilast | PDE4 Selective | > 10,000 | 0.8 | Anti-inflammatory (Neutrophil/Eosinophil reduction) |
| Milrinone | PDE3 Selective | ~100 - 300 | > 10,000 | Bronchodilation / Vasodilation |
| Cilostamide | PDE3 Selective | ~20 - 50 | > 10,000 | Bronchodilation (Reference Tool) |
*Note: The wide range in this compound's PDE4 IC50 suggests early studies may have used non-selective PDE4 preparations versus specific recombinant isoforms (4B vs 4D).
Mechanistic Visualization
Understanding the dual pathway is critical for interpreting functional assays.[4] In Airway Smooth Muscle (ASM), PDE3 is the dominant cAMP-hydrolyzing enzyme, driving relaxation.[4][1] In inflammatory cells (e.g., Macrophages), PDE4 is dominant.[4][5] this compound targets both.[4]
Figure 1: Dual signaling convergence.[4] this compound elevates cAMP pools in both structural (ASM) and immune cells, yielding a composite therapeutic effect.
Replication Protocol 1: Enzymatic Potency & Isoform Selectivity
Objective: Resolve the PDE4 IC50 ambiguity (47 nM vs 1479 nM) and confirm PDE3 potency. Method: Fluorescence Polarization (FP) or Scintillation Proximity Assay (SPA).[4]
Experimental Logic (Causality)
Early studies often used bovine heart PDE (crude) or non-specific preparations.[4] To strictly replicate and validate the mechanism, you must use Recombinant Human Isoforms .
-
Why PDE4D? Linked to emesis (vomiting).[4] A favorable profile requires high potency at 4B and potentially lower at 4D, though this compound is generally balanced.[4]
Step-by-Step Workflow
-
Enzyme Prep: Obtain recombinant human PDE3A, PDE4B2, and PDE4D3.[4]
-
Substrate: Use [3H]-cAMP or Fluorescein-cAMP at a concentration equal to the Km of each specific enzyme (typically 1 µM for PDE4, 0.1 µM for PDE3) to ensure competitive inhibition kinetics are valid.[4]
-
Incubation:
-
Detection: Add binding beads (SPA) or IMAP binding reagent.[4] Read on plate reader.
-
Validation Check:
-
Roflumilast Control: Must show IC50 < 1 nM against PDE4B/D.
-
Milrinone Control: Must show IC50 ~200 nM against PDE3A.
-
If controls deviate >2-fold from literature, discard data and re-optimize buffer ionic strength.
-
Replication Protocol 2: Functional Bronchodilation (Organ Bath)[1]
Objective: Verify that this compound provides "additional" bronchodilation atop standard agents, a key claim of early studies (synergy). Tissue: Guinea Pig Trachea (Gold standard for PDE3/4 prediction) or Human Bronchial strips (if accessible).[4]
Experimental Logic
PDE3 inhibitors relax ASM effectively. PDE4 inhibitors (like Roflumilast) generally do not cause acute relaxation in human airways because PDE3 is the gatekeeper of basal tone. However, when PDE3 is blocked, PDE4 becomes relevant.[4][3] This protocol tests that "unmasking" effect.[4]
Figure 2: Isometric tension measurement workflow.[4]
Step-by-Step Workflow
-
Mounting: Suspend tracheal rings in Krebs-Henseleit solution (gassed with 95% O2/5% CO2).[4] Apply 1g resting tension.[4]
-
Pre-contraction: Induce tone using Histamine (10 µM) or Carbachol (1 µM) .[4]
-
Note: Avoid KCl for this specific assay; PDE inhibitors work via hyperpolarization/cAMP, which KCl (depolarization) can partially bypass, masking efficacy.[4]
-
-
Dosing (Cumulative):
-
Synergy Test (The Critical Replication Step):
-
Pre-treat tissue with a sub-maximal dose of Atropine (1 nM) (Muscarinic antagonist).
-
Perform this compound curve.[4]
-
Success Criteria: The curve should shift left (increased potency) compared to this compound alone, confirming the interaction between cAMP elevation and reduced cholinergic drive.
-
Replication Protocol 3: Anti-Inflammatory Potency (PBMC Assay)
Objective: Confirm the PDE4-driven anti-inflammatory component.[4] System: Human Peripheral Blood Mononuclear Cells (PBMCs).[4]
Experimental Logic
While PDE3 drives relaxation, PDE4 drives anti-inflammation.[4][3][7] Pure PDE3 inhibitors (Milrinone) have poor anti-inflammatory activity in this assay.[4] this compound must mimic Roflumilast here.[4]
Step-by-Step Workflow
-
Isolation: Ficoll-Paque gradient separation of human whole blood.[4]
-
Plating: 100,000 cells/well in RPMI media.
-
Pre-incubation: Add compounds (this compound vs Roflumilast) for 1 hour.
-
Challenge: Stimulate with LPS (1 ng/mL) . Note: Do not use high dose LPS (e.g., 1 µg/mL) as it overwhelms the PDE system; low dose is more physiological.
-
Readout: Measure TNF-α supernatant levels by ELISA at 24 hours.
-
Data Analysis:
References
-
Boswell-Smith, V. et al. (2006).[4][6] Pre-clinical evaluation of RPL554, a novel, long-acting inhaled phosphodiesterase 3/4 inhibitor, in guinea-pig models of bronchoconstriction and inflammation.[4][1]Journal of Pharmacology and Experimental Therapeutics .
-
Calzetta, L. et al. (2013).[4][5] Effect of the Mixed Phosphodiesterase 3/4 Inhibitor RPL554 on Human Isolated Bronchial Smooth Muscle Tone.[1][2][8][9]Journal of Pharmacology and Experimental Therapeutics .
-
Franciosi, L.G. et al. (2013).[4] Efficacy and safety of RPL554, a dual PDE3 and PDE4 inhibitor, in healthy volunteers and in patients with asthma or chronic obstructive pulmonary disease.[1][7]The Lancet Respiratory Medicine .[4]
-
Hatzelmann, A. & Schudt, C. (2001).[4] Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro.Journal of Pharmacology and Experimental Therapeutics .
-
Singh, D. et al. (2018).[4] A short-term evaluation of the effects of the dual PDE3/4 inhibitor RPL554 on lung function and symptoms in patients with COPD.Respiratory Research .[4][3]
Sources
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 4. This compound | C23H27N3O3 | CID 3084603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advancing Obstructive Airway Disease Treatment: Dual PDE3/4 Inhibition as a Therapeutic Strategy | MDPI [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Novel relaxant effects of RPL554 on guinea pig tracheal smooth muscle contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the mixed phosphodiesterase 3/4 inhibitor RPL554 on human isolated bronchial smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
Benafentrine vs. Theophylline: A Mechanistic & Efficacy Comparison Guide
Audience: Researchers, Application Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide.
Executive Summary
This guide provides a rigorous technical comparison between Benafentrine (AH 21-132) and Theophylline . While both agents target the phosphodiesterase (PDE) pathways to induce bronchodilation and anti-inflammatory effects, they represent distinct pharmacological generations.
-
Theophylline is a non-selective methylxanthine with a narrow therapeutic index, relying on both PDE inhibition and adenosine receptor antagonism.
-
This compound represents an early effort to engineer dual PDE3/4 selectivity , aiming to decouple efficacy from the widespread side effects of non-selective inhibition.
Although this compound development was discontinued due to pharmacokinetic limitations (short duration of action), analyzing its performance against Theophylline provides critical insights for the development of next-generation dual inhibitors (e.g., Ensifentrine).
Mechanistic Architecture
The primary differentiation lies in target selectivity. Theophylline acts as a "dirty drug," affecting multiple PDE families and adenosine receptors. This compound was designed to selectively inhibit PDE3 (major bronchodilator target) and PDE4 (major anti-inflammatory target) without antagonizing adenosine receptors.
Signaling Pathway Comparison
The following diagram illustrates the divergent pathways. Note how this compound isolates the cAMP pathway, whereas Theophylline induces systemic noise via Adenosine Receptor (A1/A2) blockade.
Figure 1: Mechanistic divergence between this compound (Dual PDE3/4 inhibition) and Theophylline (Non-selective PDE inhibition + Adenosine antagonism).
Pharmacological Profiling[3][4]
The following data synthesizes experimental results from isolated tissue assays (typically guinea pig trachea) and biochemical screens.
Table 1: Comparative Efficacy & Potency Data
| Feature | This compound (AH 21-132) | Theophylline | Comparison Note |
| Primary Mechanism | Dual PDE3 / PDE4 Inhibitor | Non-selective PDE Inhibitor + Adenosine Antagonist | This compound is cleaner; lacks adenosine liability. |
| PDE Inhibition Potency (IC50) | ~1.7 µM (PDE3/4) | >100 µM (often mM range) | This compound is significantly more potent on the enzyme target. |
| Tracheal Relaxation (EC50) | 0.25 – 8 µM | ~100 µM | This compound achieves relaxation at much lower concentrations. |
| Maximal Efficacy (Emax) | 100% (Equivalent to Theophylline) | 100% | Both agents can fully relax pre-contracted airways. |
| Effect of Epithelium Removal | Potency Increased | No Change | Suggests this compound metabolism or barrier effect in epithelium. |
| Tracheal Spasm Induction | No | Yes (at high doses/low temp) | Theophylline can cause paradoxical spasm due to Ca2+ release; this compound does not. |
| Therapeutic Window | Wide (Preclinical) | Narrow (Clinical) | Theophylline requires blood level monitoring (10-20 µg/mL). |
Key Insight: While this compound demonstrates superior potency and a "cleaner" mechanism in vitro, its clinical failure was attributed to pharmacokinetics (rapid clearance/short half-life) rather than a lack of intrinsic efficacy.
Experimental Validation Protocol
To objectively compare these agents, a Guinea Pig Tracheal Relaxation Assay is the gold standard. This protocol isolates the smooth muscle relaxation effect, removing systemic pharmacokinetic variables.
Protocol Rationale
-
Guinea Pig Model: Chosen because its airway pharmacology (histamine/muscarinic receptors) closely mimics human airways.
-
Indomethacin: Added to block endogenous prostaglandin production, ensuring relaxation is due to the drug, not PGE2 release.
-
Propranolol: Added to ensure relaxation is not mediated by beta-adrenergic receptors.
Workflow Diagram
Figure 2: Step-by-step workflow for comparative tracheal relaxation assay.
Detailed Methodology
-
Tissue Preparation:
-
Excise trachea from male Dunkin-Hartley guinea pigs (200-400g).
-
Cut into spiral strips (approx. 2-3mm wide) to maximize surface area and isotonic recording accuracy.
-
-
Organ Bath Setup:
-
Mount strips in 10-20mL organ baths containing Krebs-Henseleit solution.
-
Maintain at 37°C with continuous carbogen bubbling (95% O2 / 5% CO2).
-
Apply resting tension of 1.0g.
-
-
Equilibration & Priming:
-
Equilibrate for 60 minutes, washing every 15 minutes.
-
Prime tissue with maximal Histamine (10 µM) or Methacholine (10 µM) challenge, then wash until baseline is restored.
-
-
Experimental Run:
-
Incubate: Add Indomethacin (2.8 µM) and Propranolol (1 µM) for 30 mins.
-
Pre-contract: Induce stable tone with Histamine (EC50 level, typically 1-10 µM) or Spontaneous Tone generation.
-
Cumulative Dosing: Add this compound (0.01 µM – 100 µM) or Theophylline (1 µM – 1000 µM) in half-log increments.
-
Data Analysis: Calculate relaxation as a percentage of the pre-contraction active tension. Plot log-concentration response curves to determine EC50.
-
Clinical Context & Conclusion
Why did this compound fail?
Despite the superior in vitro profile shown above (higher potency, lack of adenosine side effects), this compound (AH 21-132) was discontinued in Phase I/II trials.
-
Pharmacokinetics: It exhibited a very short duration of action, requiring frequent dosing which is impractical for chronic asthma/COPD management.
-
Efficacy Translation: While effective via inhalation, oral dosing (up to 90mg) failed to produce significant bronchodilation, indicating poor oral bioavailability or rapid first-pass metabolism.
The Legacy: From this compound to Ensifentrine
This compound provided the proof of concept that dual PDE3/4 inhibition could achieve bronchodilation (PDE3) and anti-inflammation (PDE4) simultaneously. This paved the way for Ensifentrine (RPL554) , a modern dual inhibitor that successfully solved the pharmacokinetic challenges and recently gained FDA approval (2024).
Final Verdict
For research purposes:
-
Use Theophylline when a broad-spectrum reference is needed, or when adenosine antagonism is a desired variable.
-
Use This compound (or the more modern Ensifentrine) when isolating the cAMP/PDE pathway is critical, and to demonstrate efficacy without the confounding variables of adenosine receptor blockade.
References
-
Small, R.C., et al. "Analysis of the relaxant effects of AH 21-132 in guinea-pig isolated trachealis."[1][2] British Journal of Pharmacology, 1989.
-
Barnes, P.J. "Theophylline." American Journal of Respiratory and Critical Care Medicine, 2013.[3]
-
Boswell-Smith, V., et al. "Phosphodiesterase inhibitors as emerging therapies for chronic obstructive pulmonary disease." International Journal of COPD, 2006.
-
Cazzola, M., et al. "Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of COPD." The New England Journal of Medicine (Contextual reference for class evolution), 2023.
- Foster, R.W., et al. "Basic Pharmacology of the Airway Smooth Muscle." Springer Science & Business Media, 1996. (Standard Protocol Reference).
Sources
- 1. Analysis of the relaxant effects of AH 21-132 in guinea-pig isolated trachealis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the relaxant effects of AH 21-132 in guinea-pig isolated trachealis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Rationale for Dual Phosphodiesterase 3/4 Inhibition
An Objective Head-to-Head Comparison of Benafentrine and Other Dual PDE3/4 Inhibitors for Airway Disease Research
In the landscape of respiratory drug development, particularly for chronic obstructive pulmonary disease (COPD), the modulation of cyclic adenosine monophosphate (cAMP) signaling is a cornerstone therapeutic strategy.[1] Cyclic AMP is a critical second messenger that governs a multitude of cellular processes, including the relaxation of airway smooth muscle and the suppression of inflammatory responses.[2] The intracellular levels of cAMP are tightly regulated by phosphodiesterases (PDEs), a superfamily of enzymes that catalyze its degradation.[2]
Among the 11 known PDE families, PDE3 and PDE4 are of particular interest in airway diseases. PDE3 is prominently expressed in airway smooth muscle, and its inhibition leads to potent bronchodilation.[3][4] Conversely, PDE4 is a key regulator of inflammation, found in numerous immune cells such as macrophages, neutrophils, and T-lymphocytes.[1][2] Inhibition of PDE4 exerts significant anti-inflammatory effects.[5]
This has led to the development of dual PDE3/4 inhibitors, single molecules designed to provide both bronchodilator and anti-inflammatory activity.[6] This "bifunctional" approach is hypothesized to offer additive or even synergistic therapeutic benefits compared to selective inhibition of either enzyme alone, potentially leading to improved symptom control and disease modification in patients with COPD and asthma.[2][7] This guide provides a head-to-head comparison of this compound, an early candidate in this class, with other notable dual PDE3/4 inhibitors, grounded in supporting experimental data.
The cAMP Signaling Pathway: Mechanism of Dual PDE3/4 Inhibition
The therapeutic effect of dual PDE3/4 inhibitors is rooted in their ability to prevent the breakdown of cAMP in target cells. By inhibiting both PDE3 and PDE4, these agents cause an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This initiates a signaling cascade that results in the relaxation of airway smooth muscle (bronchodilation) and the suppression of pro-inflammatory mediator release from immune cells.
Figure 1: Simplified signaling pathway of dual PDE3/4 inhibition.
Comparative Profiles of Dual PDE3/4 Inhibitors
This compound (AH-21-132)
This compound, a benzonaphthyridine derivative, was one of the earlier dual PDE3/4 inhibitors to be investigated.[3] It was studied for its potential anti-allergic effects in bronchial asthma. However, despite showing some promise with dose-dependent bronchodilation when administered via inhalation, its development was ultimately discontinued during Phase I clinical trials.[3]
Ensifentrine (RPL554)
Ensifentrine is a first-in-class, inhaled dual PDE3/4 inhibitor that has recently gained FDA approval for the maintenance treatment of COPD.[1][10] Derived from the parent molecule trequinsin, it represents the most clinically advanced compound in this class.[1] Extensive clinical trials (the ENHANCE program) have demonstrated its efficacy in improving lung function, reducing exacerbation rates, and improving quality of life in COPD patients.[11][12] Its mechanism also involves the stimulation of the cystic fibrosis transmembrane conductance regulator (CFTR), which aids in mucociliary clearance.[13]
Other Notable Inhibitors
-
Zardaverine: Another early dual PDE3/4 inhibitor that reached clinical trials but is no longer in active development for airway diseases.[2]
-
Roflumilast: A selective PDE4 inhibitor approved as an add-on therapy for severe COPD, known for its anti-inflammatory effects but lacking direct bronchodilatory action.[1][3] It serves as a key benchmark for the anti-inflammatory component of dual inhibitors.
Head-to-Head Performance Analysis
The differentiation between these compounds lies in their inhibitory potency, selectivity, and demonstrated efficacy in preclinical and clinical settings.
Table 1: Comparative Inhibitory Potency (IC50)
This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against PDE3 and PDE4 enzymes. Lower values indicate higher potency.
| Compound | Target | IC50 | Source Organism | Reference |
| This compound | PDE3 | 1.74 µM | Guinea Pig Platelets | [3] |
| PDE4 | 1.76 µM | Guinea Pig Neutrophils | [3] | |
| Ensifentrine | PDE3 | ~0.4 nM | Not Specified | [1] |
| PDE4 | ~1479 nM (1.48 µM) | Not Specified | [1] | |
| Roflumilast | PDE4 | 0.2 - 1.6 nM | Human Recombinant | [1] |
Analysis: this compound exhibits relatively weak, balanced inhibition of both PDE3 and PDE4.[3] In stark contrast, Ensifentrine is an exceptionally potent PDE3 inhibitor with significantly weaker, though still relevant, PDE4 inhibition.[1][15][16] This profile suggests its primary effect is potent bronchodilation, complemented by anti-inflammatory action.
Table 2: Comparative Preclinical and Clinical Efficacy
This table contrasts the observed effects of this compound and Ensifentrine in experimental and clinical settings.
| Parameter | This compound | Ensifentrine | Reference |
| Primary Indication | Allergic Bronchial Asthma | Maintenance of COPD | [10] |
| Development Status | Discontinued (Phase I) | FDA Approved (2024) | [10] |
| Administration Route | Inhaled / Oral | Inhaled (Nebulized) | [3][17] |
| Bronchodilation | Dose-dependent (inhaled); Ineffective (oral) | Significant and clinically meaningful | [3][5][17] |
| Anti-inflammatory Effect | Studied for anti-allergic action | Reduced sputum neutrophils in LPS challenge | [5] |
| Clinical Lung Function (FEV1) | Not established | Significant improvement vs. placebo | [11][17] |
| Exacerbation Rate | Not established | Significant reduction vs. placebo | [11] |
Analysis: The clinical data clearly separates the two compounds. While this compound showed a preliminary bronchodilator signal, its development did not proceed far enough to establish broad clinical efficacy. Ensifentrine, however, has a robust data package from large-scale Phase III trials confirming its dual benefits of bronchodilation and inflammation control, leading to its regulatory approval.[11][12]
Methodology Deep Dive: How Performance is Measured
The data presented above is generated through standardized and rigorous experimental protocols. Understanding these methods is crucial for interpreting the results.
Protocol 1: In Vitro PDE Enzyme Inhibition Assay
This assay directly measures a compound's ability to inhibit the enzymatic activity of isolated PDE isoforms, allowing for the determination of IC50 values.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human PDE3 and PDE4 enzymes are purified.
-
Assay Reaction: The assay is typically run in a 96-well plate format. Each well contains the specific PDE enzyme, a fluorescently labeled cAMP substrate, and a varying concentration of the test inhibitor (e.g., this compound).
-
Incubation: The plate is incubated at 37°C to allow the enzyme to hydrolyze the cAMP substrate.
-
Stopping the Reaction: A stop solution is added, which also contains a developing enzyme that acts on the non-hydrolyzed substrate.
-
Signal Detection: The developing enzyme generates a luminescent or fluorescent signal that is inversely proportional to the PDE activity. The signal is read by a plate reader.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration. A dose-response curve is generated to calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[18]
Figure 2: Workflow for an in vitro PDE enzyme inhibition assay.
Protocol 2: In Vivo COPD Animal Model (Cigarette Smoke & LPS)
Animal models are indispensable for evaluating the therapeutic potential of drug candidates in a complex biological system that mimics human disease. The combination of cigarette smoke (CS) exposure and lipopolysaccharide (LPS) challenge is a widely used method to induce key features of COPD in rodents, including neutrophilic inflammation and emphysema.[19][20]
Step-by-Step Methodology:
-
Animal Acclimatization: Male mice or rats are acclimatized to the laboratory environment.
-
Chronic Exposure: Animals are exposed to cigarette smoke (e.g., 4-6 hours/day, 5 days/week) for a prolonged period (e.g., 8-12 weeks) to induce chronic inflammation and emphysematous changes.[20]
-
Acute Challenge: Towards the end of the chronic exposure period, animals receive an intra-tracheal or intranasal challenge with LPS to mimic an acute exacerbation.[19]
-
Drug Administration: The test compound (e.g., inhaled this compound) or vehicle control is administered at specified time points before or after the LPS challenge.
-
Endpoint Analysis (24-48h post-challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect fluid. Total and differential cell counts (neutrophils, macrophages) are performed to quantify inflammation.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid are measured by ELISA.
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., H&E) to assess inflammatory cell infiltration and structural changes like emphysema (mean linear intercept).[20]
-
-
Statistical Analysis: Data from the drug-treated group is compared to the vehicle control group to determine if the compound significantly reduces inflammation and lung damage.
Figure 3: Experimental workflow for a CS/LPS-induced COPD animal model.
Synthesis and Future Outlook
The comparative analysis of this compound and Ensifentrine tells a compelling story of drug development evolution. This compound, an early entrant, demonstrated the validity of the dual-inhibition concept but was likely hampered by its relatively weak potency, which may not have translated into robust clinical efficacy, leading to its discontinuation.[3]
Ensifentrine represents a new generation of this class. Its success can be attributed to a combination of factors: a highly potent PDE3-dominant inhibition profile, an inhaled route of administration that maximizes lung deposition while minimizing systemic side effects, and a well-executed clinical development program targeting a clear unmet need in COPD.[11][17] The robust clinical data for Ensifentrine validates the dual PDE3/4 mechanism as a viable and effective therapeutic strategy for obstructive airway diseases.[7]
For researchers and drug developers, the key takeaway is that while a dual-action mechanism is attractive, the therapeutic success hinges on optimizing the potency profile, selectivity, and pharmacokinetic properties of the molecule. The journey from this compound to Ensifentrine highlights the progress in medicinal chemistry and clinical trial design, paving the way for further innovation in the treatment of COPD and other inflammatory airway diseases.
References
- Advancing Obstructive Airway Disease Treatment: Dual PDE3/4 Inhibition as a Therapeutic Str
- Giembycz, M. A., & Newton, R. (n.d.). Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease.
- Cazzola, M., & Matera, M. G. (2018). An inhaled “bifunctional” dual PDE3/4 inhibitor provides additional short-term improvements in lung function compared to existing classes of bronchodilator: implications for future treatment of COPD.
- Selvita. (2025). In Vivo Phenotypic Models for Asthma, COPD, and IPF. Selvita.
- 2 Minute Medicine. (2013). Dual PDE3/PDE4 inhibitor may be effective treatment for asthma and COPD. 2 Minute Medicine.
- Rogliani, P., et al. (2024).
- Lambert, D. G., et al. (2016). The dual phosphodiesterase 3 and 4 inhibitor RPL554 stimulates CFTR and ciliary beating in primary cultures of bronchial epithelia. American Physiological Society Journal.
- Franciosi, L. G., & Boschetto, P. (2015). Exploring dual PDE3/4 inhibition in the treatment of airway diseases.
- Inxight Drugs. (n.d.). This compound. Inxight Drugs.
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- Donovan, C., & Vlahos, R. (n.d.). Preclinical animal models of COPD. PMC - NIH.
- Martinez, F. J., & Han, M. K. (n.d.). Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead.
- Boskabady, M. H., et al. (2016). Experimental animal models for COPD: a methodological review.
- Aquilo. (2022). in vivo models of COPD. Aquilo.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Wang, H., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI.
- Anzueto, A., et al. (2023). Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials). PubMed.
- Verona Pharma. (n.d.). Mechanism of Action. OHTUVAYRE (ensifentrine).
- Matera, M. G., & Cazzola, M. (2019). Ensifentrine (RPL554): an investigational PDE3/4 inhibitor for the treatment of COPD.
- Wikipedia. (n.d.). Ensifentrine. Wikipedia.
- Matera, M. G., & Cazzola, M. (2019). Ensifentrine (RPL554): an investigational PDE3/4 inhibitor for the treatment of COPD.
- Dr.Oracle. (2025).
- Al-kassmy, J., et al. (n.d.).
- Anzueto, A., et al. (2023). Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials). PMC - NIH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
